molecular formula C5H8N2OS B115774 (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol CAS No. 143122-18-3

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B115774
CAS No.: 143122-18-3
M. Wt: 144.2 g/mol
InChI Key: GXYFRGKYSBWAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFRGKYSBWAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384247
Record name 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143122-18-3
Record name 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic workflow and underlying reaction mechanism.

Introduction

This compound, also known as 5-(hydroxymethyl)-1-methylimidazole-2-thiol, is a substituted imidazole derivative featuring both a thiol and a primary alcohol functional group. This unique combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The imidazole core is a common motif in many biologically active compounds, and the thiol and alcohol moieties provide convenient handles for further chemical modifications.

Core Synthesis Protocol

The primary and most well-documented method for the synthesis of this compound involves a one-pot reaction between dihydroxyacetone, methylamine hydrochloride, and potassium thiocyanate.

Experimental Procedure

A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine hydrochloride (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml). The reaction mixture is stirred at room temperature for 60 hours. Following the reaction period, water (70 ml) is added to the mixture, which induces the precipitation of the product. The resulting solid is collected by filtration and washed sequentially with water (200 ml) and then ether (200 ml). The purified product is then dried at 50-60°C to yield the final compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C5H8N2OS[2][3]
Molecular Weight 144.19 g/mol [2][3]
Yield 58%[1]
Melting Point 202-207 °C[1]
Purity NLT 98%[2][3]
Characterization Data
  • Infrared (IR) Spectroscopy (KBr): ν 3180 cm⁻¹ (O-H), 2570 cm⁻¹ (S-H), 1620 cm⁻¹ (C=C), 1450 cm⁻¹, 1375 cm⁻¹ (CH₃).[1]

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: While commercial suppliers indicate the availability of this data, it was not publicly accessible in the searched literature.[2][3]

Synthesis Pathway and Mechanism

The synthesis of the imidazole ring from the specified starting materials is a robust and well-established transformation in heterocyclic chemistry.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product reagents Combine: - Dihydroxyacetone - Methylamine HCl - Potassium Thiocyanate solvent In Solvent System: - 1-Butanol - Acetic Acid reagents->solvent dissolve stir Stir at Room Temperature for 60 hours solvent->stir precipitate Add Water to Precipitate Product stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Water, then Ether filter->wash dry Dry at 50-60°C wash->dry product (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol dry->product

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Plausible Reaction Mechanism

The formation of the 1-methyl-2-mercapto-5-hydroxymethylimidazole ring proceeds through a series of well-understood chemical transformations. The proposed mechanism involves the initial formation of an iminium intermediate from the reaction of dihydroxyacetone and methylamine. This intermediate then tautomerizes to an α-aminoaldehyde. The α-aminoaldehyde subsequently reacts with the thiocyanate ion to form a thiourea intermediate. Finally, an intramolecular cyclization followed by dehydration yields the stable aromatic imidazole ring.

G Plausible Reaction Mechanism dihydroxyacetone Dihydroxyacetone iminium Iminium Intermediate dihydroxyacetone->iminium + methylamine Methylamine methylamine->iminium + aminoaldehyde α-Aminoaldehyde (Tautomer) iminium->aminoaldehyde Tautomerization thiourea Thiourea Intermediate aminoaldehyde->thiourea + thiocyanate Thiocyanate (SCN⁻) thiocyanate->thiourea + cyclization Intramolecular Cyclization thiourea->cyclization dehydration Dehydration cyclization->dehydration product (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol dehydration->product

Caption: The proposed reaction mechanism for the formation of the target imidazole derivative.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis. The provided workflow and mechanistic insights should prove valuable for researchers and professionals in the field of drug discovery and organic synthesis. Further work to fully characterize the product with modern spectroscopic techniques such as NMR and mass spectrometry would be a valuable addition to the existing data.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this document combines available information with established experimental protocols and data from structurally related compounds to serve as a valuable resource for researchers in drug discovery and development. The information herein is intended to support efforts in formulation, synthesis, and preliminary assessment of this compound's potential biological activities.

Core Physicochemical Data

While experimental data for this compound is not extensively available in public literature, its basic properties have been identified. The following table summarizes the available data. It is crucial to note that predicted values are derived from computational models and should be verified through laboratory analysis.

PropertyValueSource
IUPAC Name This compoundSynblock
Synonyms (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazoleSynblock
CAS Number 143122-18-3Synblock
Molecular Formula C5H8N2OSSynblock
Molecular Weight 144.19 g/mol Synblock
Predicted pKa 11.92 ± 0.70ChemicalBook
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP Not available

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies that can be employed to determine the key properties of this compound, based on established practices for similar imidazole and mercapto-compounds.

Melting Point Determination (Capillary Method)

A precise melting point is a crucial indicator of a compound's purity.

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A narrow range typically indicates high purity.

Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)
  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)
  • System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of methimazole (2-mercapto-1-methylimidazole) and other substituted imidazoles. A potential workflow is outlined below.

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., Dihydroxyacetone) step1 Reaction with Methylamine to form an intermediate amine start->step1 step2 Reaction with a Thiocyanate Salt (e.g., KSCN) under acidic conditions step1->step2 step3 Cyclization to form the mercaptoimidazole ring step2->step3 product This compound step3->product

Plausible synthetic workflow for the target compound.

General Synthetic Protocol (Hypothetical)

This protocol is based on the known synthesis of methimazole.

  • Formation of the Amino Ketone Intermediate: A suitable three-carbon starting material with a central carbonyl group and terminal hydroxyl groups (e.g., dihydroxyacetone) is reacted with methylamine to form the corresponding methylamino derivative.

  • Thiocyanation and Cyclization: The intermediate is then treated with a thiocyanate salt, such as potassium thiocyanate, in the presence of an acid catalyst. This step facilitates the addition of the thiocyanate group and subsequent intramolecular cyclization to form the 2-mercapto-1-methylimidazole ring with a hydroxymethyl group at the 5-position.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified by techniques such as recrystallization or column chromatography.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the hydroxymethyl protons, a signal for the imidazole ring proton, and a broad singlet for the thiol proton.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule. Expected signals would correspond to the N-methyl carbon, the hydroxymethyl carbon, the imidazole ring carbons, and the thione carbon.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch (if in thione-thiol tautomeric equilibrium), C=C and C=N stretching of the imidazole ring, and the C=S stretch of the thione group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the exact mass of C5H8N2OS should be observed.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the activities of structurally related mercaptoimidazole and benzimidazole derivatives can provide insights into its potential therapeutic applications.

Mercaptoimidazole derivatives, most notably methimazole, are known for their antithyroid activity. They inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).

Additionally, various mercaptobenzimidazole derivatives have been reported to exhibit a broad range of biological activities, including:

  • Antimicrobial and antifungal activity

  • Tyrosinase inhibitory activity

  • Analgesic and anti-inflammatory effects

  • Butyrylcholinesterase inhibition

Given its structure, this compound could potentially exhibit similar activities. The mercapto group is crucial for the activity of many of these compounds, often acting as a chelator for metal ions in enzyme active sites.

Below is a diagram illustrating the hypothetical inhibitory action of a mercaptoimidazole compound on thyroid hormone synthesis, a likely mechanism of action for compounds of this class.

G cluster_pathway Hypothetical Inhibition of Thyroid Peroxidase TPO Thyroid Peroxidase (TPO) (Heme-containing enzyme) Oxidation Oxidation of Iodide TPO->Oxidation catalyzes Iodide Iodide (I⁻) Iodide->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Iodination Iodination of Thyroglobulin Oxidation->Iodination ThyroidHormones Thyroid Hormones (T4, T3) Iodination->ThyroidHormones Mercaptoimidazole This compound Inhibition Inhibition Mercaptoimidazole->Inhibition Inhibition->TPO

Hypothetical TPO inhibition by the target compound.

Conclusion

This technical guide consolidates the currently available information on this compound and provides a framework of standard experimental protocols for the determination of its key physicochemical properties. While experimental data remains limited, the information presented serves as a valuable starting point for researchers. It is strongly recommended that the predicted values be validated through rigorous laboratory experimentation to build a comprehensive and accurate profile of this compound for any drug development program. The structural similarity to known bioactive molecules suggests that this compound may be a promising candidate for further investigation.

Technical Guide: Structural Analysis and Characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a known metabolite of the antithyroid drug methimazole. Due to the limited availability of public domain experimental data for this specific metabolite, this document synthesizes known information regarding its parent compound, methimazole, and related chemical structures to propose methodologies for its synthesis, purification, and characterization. This guide is intended to serve as a foundational resource for researchers undertaking studies on the metabolism and biological activity of methimazole and its derivatives.

Introduction

This compound is a metabolite of methimazole (Tapazole®), a thionamide drug widely used in the management of hyperthyroidism.[1] Methimazole exerts its therapeutic effect by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[2] The metabolic fate of methimazole is of significant interest as its metabolites may contribute to both its therapeutic efficacy and potential side effects. Understanding the structure and properties of its metabolites, such as this compound, is crucial for a complete understanding of the drug's pharmacology.

This guide outlines the known physicochemical properties of this compound and provides proposed experimental protocols for its structural elucidation using modern analytical techniques.

Physicochemical Properties and Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic properties are known, detailed spectroscopic and crystallographic data are not widely available in the public domain. Commercial suppliers may provide such data upon request.[3]

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole; 2-Mercapto-1-methylimidazole-5-methanol[3]
CAS Number 143122-18-3[3]
Molecular Formula C₅H₈N₂OS[3]
Molecular Weight 144.19 g/mol [3]
Appearance White to off-white solid (predicted)
Melting Point 223-226 °C[4]
Boiling Point 258.9 ± 32.0 °C (Predicted)[4]
Density 1.39 ± 0.1 g/cm³ (Predicted)[4]
pKa 11.92 ± 0.70 (Predicted)[4]

Biological Context: Methimazole Metabolism

Methimazole undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] While the complete metabolic pathway is complex and not fully elucidated, it is known to involve oxidation reactions. The formation of this compound likely results from the hydroxylation of the C5-methyl group of a methimazole precursor or a related intermediate.

Below is a diagram illustrating a plausible metabolic pathway for methimazole, highlighting the likely point of formation for the target compound.

methimazole_metabolism methimazole Methimazole cyp450 CYP450 Enzymes methimazole->cyp450 Inhibition of Thyroid Peroxidase reactive_intermediate Reactive Intermediate (e.g., Sulfenic Acid) methimazole->reactive_intermediate Oxidation target_compound (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol reactive_intermediate->target_compound Hydroxylation other_metabolites Other Metabolites (e.g., N-methylthiourea, Glyoxal) reactive_intermediate->other_metabolites

A simplified proposed metabolic pathway for methimazole.

Proposed Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and methodologies for similar compounds.

Synthesis

A plausible synthetic route to this compound could involve the functionalization of a pre-formed imidazole ring. One potential approach is the reduction of a corresponding carboxylic acid or ester derivative.

Protocol: Reduction of a 5-Carboalkoxy-2-mercapto-1-methylimidazole

  • Starting Material: 5-Carboethoxy-2-mercapto-1-methylimidazole.

  • Reaction:

    • Dissolve the starting material in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide and then more water.

    • Filter the resulting mixture to remove inorganic salts.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Signals:

    • A singlet for the N-methyl protons (N-CH₃).

    • A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).

    • A singlet for the proton on the imidazole ring (C4-H).

    • A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

    • A broad singlet for the thiol proton (-SH).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals:

    • A signal for the N-methyl carbon (N-CH₃).

    • A signal for the methylene carbon of the hydroxymethyl group (-CH₂OH).

    • Signals for the carbons of the imidazole ring (C2, C4, and C5).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement. This will confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) Protocol:

  • Analysis: Perform MS/MS analysis on the protonated molecule [M+H]⁺ to induce fragmentation.

  • Expected Fragmentation: Common fragmentation pathways for imidazole derivatives may include loss of water from the hydroxymethyl group, loss of the hydroxymethyl group itself, and cleavage of the imidazole ring.

HPLC is a standard technique for assessing the purity of a compound and can be used for its quantification in biological matrices.

Reversed-Phase HPLC Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a suitable pH.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (likely around 220-260 nm for the imidazole chromophore).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization starting_material Starting Material (e.g., 5-Carboalkoxy Derivative) reduction Reduction Reaction starting_material->reduction workup Aqueous Work-up reduction->workup crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Purified Compound chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_product->ms hplc HPLC Analysis pure_product->hplc

A general workflow for synthesis and characterization.

Conclusion

References

The Diverse Biological Activities of 2-Mercapto-1-methyl-1H-imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-mercapto-1-methyl-1H-imidazole, a scaffold based on the well-known antithyroid drug methimazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Beyond the established role in thyroid hormone synthesis inhibition, structural modifications to this imidazole core have unlocked a diverse range of pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and underlying mechanisms.

Antithyroid Activity

The parent compound, 2-mercapto-1-methyl-1H-imidazole (methimazole or thiamazole), is a cornerstone in the management of hyperthyroidism.[1][2] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2][3] Methimazole effectively curtails the production of these hormones, thereby ameliorating the hyperthyroid state.[2][3]

The selenium analog of methimazole has also been synthesized and shown to be a potent inhibitor of lactoperoxidase (LPO), an enzyme structurally and functionally related to TPO.[4] This suggests that modifications involving the sulfur atom can significantly impact the inhibitory activity.

Antimicrobial and Antifungal Activities

Several studies have highlighted the potential of 2-mercapto-1-methyl-1H-imidazole derivatives as effective antimicrobial and antifungal agents. The imidazole nucleus is a common feature in many established antifungal drugs. The biological activity of these compounds often stems from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

A variety of novel imidazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial potency.

Quantitative Data: Antimicrobial and Antifungal Activity
Derivative ClassTest OrganismMIC (µg/mL)Reference
Benzimidazole-1,2,4-triazole derivativesCandida albicans0.97 - >125
Benzimidazole-1,2,4-triazole derivativesCandida glabrata0.97 - 62.5
Benzimidazole-1,2,4-triazole derivativesCandida krusei1.95 - 125
Benzimidazole-1,2,4-triazole derivativesCandida parapsilosis0.97 - 62.5
2-Mercaptobenzothiazole derivativesStaphylococcus aureus3.12 - >50[5]
2-Mercaptobenzothiazole derivativesEscherichia coli25 - >50[5]

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, and derivatives of 2-mercapto-1-methyl-1H-imidazole are being explored for their potential in oncology. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

The cytotoxic activity of these derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

Quantitative Data: Anticancer Activity
Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzothiadiazole-imidazole derivativesALK5 Kinase0.008 - 0.043
Purine derivativesMDA-MB-231 (Breast)1.22 - 2.29
2-Phenyl benzimidazole derivativesMCF-7 (Breast)3.37 - 6.30
Naphtho[1,2-d]imidazole derivativesHL-60 (Leukemia)8.71 - 29.92[6]
Naphtho[1,2-d]imidazole derivativesHCT-116 (Colon)21.12 - 62.11[6]

Enzyme Inhibition

Beyond thyroid peroxidase, derivatives of 2-mercapto-1-methyl-1H-imidazole have shown inhibitory activity against other enzymes, such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and browning. The mercapto group in these derivatives is thought to play a crucial role in enzyme inhibition by chelating the copper ions in the active site of tyrosinase.

Quantitative Data: Tyrosinase Inhibition
DerivativeIC50 (µM)Reference
2-Mercaptobenzimidazole (2-MBI) analog 40.06 ± 0.01[1]
2-Mercaptobenzimidazole (2-MBI) analog 60.10 ± 0.01[1]
2-Mercaptobenzimidazole (2-MBI) analog 70.14 ± 0.01[1]
2-Mercaptobenzimidazole (2-MBI) analog 80.19 ± 0.02[1]
2-Mercaptobenzimidazole (2-MBI) analog 100.11 ± 0.01[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-mercapto-1-methyl-1H-imidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
  • Include untreated cells as a control.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
  • Cell viability is expressed as a percentage of the untreated control.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay determines the ability of a compound to inhibit the activity of the enzyme tyrosinase.

1. Reaction Mixture Preparation:

  • In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.
  • Include a positive control (e.g., kojic acid) and a negative control (without inhibitor).

2. Substrate Addition and Incubation:

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.
  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

3. Absorbance Measurement:

  • Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at 475-492 nm.
  • The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Bacteria and Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for Desired Time B->C D Add MTT Reagent and Incubate C->D E Add Solubilizing Agent to Dissolve Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: Step-by-step workflow of the MTT assay for determining cell viability and cytotoxicity.

Logical Relationship: Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_reaction Enzymatic Reaction Tyrosinase Tyrosinase (Copper-containing enzyme) Product Dopachrome (Colored Product) Tyrosinase->Product catalyzes Inhibition Inhibition Derivative 2-Mercapto-imidazole Derivative Derivative->Tyrosinase binds to active site (chelates copper) Substrate L-DOPA (Substrate) Substrate->Tyrosinase binds to

Caption: Proposed mechanism of tyrosinase inhibition by 2-mercapto-imidazole derivatives.

References

Technical Guide: (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of publicly available information regarding the chemical properties and safety of CAS number 143122-18-3. Despite a comprehensive search of scientific literature and chemical databases, no in-depth experimental studies detailing specific biological activities, mechanisms of action, or toxicological protocols for this compound were found. Therefore, the information presented here is primarily derived from safety data sheets and chemical supplier information. The core requirements for detailed experimental protocols, extensive quantitative data, and visualizations of biological pathways could not be fulfilled due to the lack of published research.

Chemical and Physical Properties

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a heterocyclic organic compound containing an imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. However, the specific properties and activities of this particular compound are not well-documented in peer-reviewed literature.

Table 1: Physical and Chemical Properties of CAS 143122-18-3

PropertyValueSource
Molecular Formula C₅H₈N₂OSChemical Supplier Databases
Molecular Weight 144.19 g/mol Chemical Supplier Databases
Appearance SolidSafety Data Sheet
Melting Point 223-226 °CSafety Data Sheet
Boiling Point 258.9 °C at 760 mmHgSafety Data Sheet
Synonyms 5-(Hydroxymethyl)-2-mercapto-1-methyl-1H-imidazole, (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanolChemical Supplier Databases

Safety and Hazard Information

The primary source of safety information for this compound is its Safety Data Sheet (SDS). The following is a summary of the key hazard classifications and precautionary measures.

Table 2: GHS Hazard Classification for CAS 143122-18-3

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Precautionary Statements

Safe handling of this compound in a research setting is crucial. The following precautionary statements are recommended:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P330: Rinse mouth.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures
  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Biological Activity and Experimental Data

A comprehensive search of scientific databases revealed no specific studies on the biological activity, mechanism of action, or detailed toxicology of this compound. While some chemical suppliers mention "potential antimicrobial activity," no experimental data such as Minimum Inhibitory Concentration (MIC) values or specific microbial strains tested were found to substantiate this claim.

The general class of imidazole-containing compounds is known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The mercapto group can also impart biological effects. However, without specific experimental data for CAS 143122-18-3, any discussion of its biological role would be speculative.

Experimental Protocols and Visualizations

Due to the absence of published research detailing experimental work with this compound, it is not possible to provide the requested detailed methodologies for key experiments or to create diagrams of signaling pathways or experimental workflows. The creation of such content would require access to primary research data that is not currently in the public domain.

Conclusion

This compound (CAS 143122-18-3) is a commercially available chemical intermediate. Its basic physical and chemical properties, along with key safety and handling information, are available through Safety Data Sheets. However, there is a notable lack of in-depth scientific research on this compound. For researchers, scientists, and drug development professionals, this represents an unexplored area. Any investigation into the biological effects of this compound would be novel and would require foundational studies to determine its activity profile and mechanism of action. Standard protocols for assessing antimicrobial activity, cytotoxicity, and other biological effects would need to be applied to generate the data that is currently unavailable.

The Solubility Profile of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the solubility of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3). Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this document leverages data from the structurally analogous and well-researched compound, methimazole (1-methyl-1H-imidazole-2-thiol). The structural similarity between these molecules suggests that their solubility profiles will be comparable. However, experimental verification for the target compound is strongly recommended.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical prerequisite for its formulation, delivery, and in vitro/in vivo testing. This guide provides a comprehensive overview of the expected solubility characteristics of this compound, detailed experimental protocols for its determination, and relevant biological pathway information.

Predicted Solubility Profile

Based on the solubility data of the related compound, methimazole, the solubility of this compound is anticipated to be highest in polar protic and aprotic solvents. The presence of both a hydroxyl and a thiol group, capable of hydrogen bonding, along with the polar imidazole ring, governs its solubility behavior.

Table 1: Quantitative Solubility Data for Methimazole (CAS 60-56-0)
SolventTypeSolubilityReference(s)
WaterPolar Protic200 mg/mL[1]
EthanolPolar Protic200 mg/mL[1]
MethanolPolar ProticHigh Solubility[2]
ChloroformNonpolarSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL[3]
EtherNonpolarSlightly Soluble[1]
BenzeneNonpolarSlightly Soluble[1]
Ethyl AcetatePolar AproticLow Solubility[2]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a specific solvent.[4] This protocol ensures the formation of a saturated solution, from which the solubility can be accurately quantified.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[3]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

    • Carefully separate the saturated supernatant from the solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial to pellet the excess solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method:

      • UV-Vis Spectroscopy: If the compound has a chromophore, create a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).[5][6]

      • HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Prepare a calibration curve by injecting known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Biological Context: Inhibition of Thyroid Peroxidase

While the specific biological targets of this compound are not extensively documented, its structural analog, methimazole, is a well-known inhibitor of thyroid peroxidase (TPO).[7][8][9] TPO is a key enzyme in the synthesis of thyroid hormones.[10] The proposed mechanism of action involves the drug acting as a substrate for TPO, thereby diverting its oxidative capacity and preventing the iodination of tyrosine residues on thyroglobulin.[11]

TPO_Inhibition_Pathway Thyroid Hormone Synthesis and Inhibition by Methimazole-like Compounds cluster_Thyroid_Follicular_Cell Thyroid Follicular Cell cluster_Bloodstream Bloodstream Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodinates Tyrosine Residues H2O2 H₂O₂ H2O2->TPO Co-substrate MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT Organification T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling Reaction (catalyzed by TPO) Hormone Release Hormone Release T3_T4->Hormone Release Release into Bloodstream Methimazole This compound (Methimazole analog) Methimazole->TPO Inhibition Iodide Uptake Iodide Uptake

Caption: Proposed inhibitory pathway of this compound on thyroid hormone synthesis, based on the known mechanism of methimazole.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (24-72h at constant T) prep->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate quantify Quantify Concentration (UV-Vis or HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a derivative of the imidazole class of compounds, is a molecule of interest in pharmaceutical research. While direct studies on its mechanism of action are not extensively available in current literature, its structural similarity to the well-characterized antithyroid drug methimazole suggests a potential role as an inhibitor of thyroid hormone synthesis. This technical guide consolidates the available information on related compounds, proposes a putative mechanism of action for this compound, and outlines potential experimental protocols to elucidate its biological activity.

Introduction

This compound (CAS No. 143122-18-3) is a heterocyclic compound featuring a substituted imidazole ring.[1] Its chemical structure, particularly the 2-mercapto-1-methyl-imidazole core, is shared with methimazole (also known as thiamazole), a clinically significant drug used in the management of hyperthyroidism.[2][3] Methimazole functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3][4] Given this structural relationship, it is hypothesized that this compound may exert a similar inhibitory effect on thyroid hormone production. This document explores this proposed mechanism and provides a framework for its investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 143122-18-3[1]
Molecular Formula C5H8N2OS[1]
Molecular Weight 144.19 g/mol [1]
Synonyms (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole[1]
Purity Typically available at ≥98%[1]
Appearance White powder[5]
Melting Point 223-226°C[5]

Proposed Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary proposed mechanism of action for this compound is the inhibition of thyroid peroxidase (TPO). TPO is a membrane-bound heme-containing glycoprotein located on the apical membrane of thyroid follicular cells. It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, as well as the coupling of these iodotyrosine residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[3]

The proposed inhibitory action is visualized in the signaling pathway diagram below.

Thyroid_Hormone_Synthesis_Inhibition Proposed Mechanism of Action: Inhibition of Thyroid Hormone Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell I_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation MIT_DIT MIT & DIT on TG TPO->MIT_DIT Forms T3_T4 T3 & T4 on TG TPO->T3_T4 Forms TG Thyroglobulin (TG) TG->TPO Iodination MIT_DIT->TPO Coupling inhibitor This compound inhibitor->TPO Inhibition

Caption: Proposed inhibition of thyroid hormone synthesis by this compound.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Thyroid Peroxidase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on TPO activity.

Objective: To determine the IC50 value of this compound for thyroid peroxidase.

Materials:

  • Purified thyroid peroxidase (porcine or recombinant human)

  • This compound

  • Methimazole (as a positive control)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H2O2)

  • Guaiacol or other suitable chromogenic substrate

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and methimazole in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the test compound or methimazole to the reaction buffer.

  • Add purified TPO to each well and incubate for a predetermined time.

  • Initiate the reaction by adding KI, H2O2, and the chromogenic substrate.

  • Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell-Based Assays in Thyrocyte Cell Lines

Utilizing a thyroid cell line (e.g., FRTL-5) allows for the assessment of the compound's effect in a more biologically relevant system.

Objective: To evaluate the impact of this compound on iodide uptake and organification in cultured thyrocytes.

Materials:

  • FRTL-5 cell line

  • Cell culture medium supplemented with thyroid-stimulating hormone (TSH)

  • This compound

  • Radioactive iodide (e.g., ¹²⁵I)

  • Perchlorate (as an inhibitor of iodide uptake)

  • Trichloroacetic acid (TCA)

  • Gamma counter

Procedure (Iodide Organification):

  • Culture FRTL-5 cells to confluence in the presence of TSH.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Incubate the cells with ¹²⁵I for 1-2 hours.

  • Wash the cells to remove unincorporated iodide.

  • Precipitate the proteins with cold TCA.

  • Measure the radioactivity of the TCA-precipitable fraction (representing iodinated proteins) using a gamma counter.

  • A decrease in radioactivity compared to the control indicates inhibition of iodide organification.

The following diagram illustrates a generalized workflow for these in vitro experiments.

Experimental_Workflow In Vitro Experimental Workflow compound Test Compound This compound tpo_assay Thyroid Peroxidase (TPO) Inhibition Assay compound->tpo_assay cell_assay Thyrocyte Cell Line Assay (e.g., FRTL-5) compound->cell_assay ic50 Determine IC50 tpo_assay->ic50 iodide_uptake Measure Iodide Uptake cell_assay->iodide_uptake iodide_organification Measure Iodide Organification cell_assay->iodide_organification data_analysis Data Analysis and Mechanism Confirmation ic50->data_analysis iodide_uptake->data_analysis iodide_organification->data_analysis

Caption: A generalized workflow for the in vitro investigation of the proposed mechanism of action.

Potential for Broader Biological Activity

While the primary hypothesis focuses on antithyroid activity, the imidazole scaffold is known for a diverse range of biological effects. Other imidazole derivatives have been investigated for their potential as anticancer and antimicrobial agents.[6] Therefore, it is plausible that this compound could exhibit other pharmacological activities that warrant investigation.

Conclusion and Future Directions

This compound is a compound with a structural resemblance to the antithyroid drug methimazole, pointing towards a likely mechanism of action involving the inhibition of thyroid peroxidase. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis. Future research should focus on conducting these in vitro assays to determine the compound's potency and cellular effects. Subsequent in vivo studies in animal models of hyperthyroidism would be essential to confirm its therapeutic potential. Furthermore, screening for other potential biological activities could uncover novel applications for this molecule in drug discovery and development. The consistent and high-purity supply of this compound is crucial for the reliability and reproducibility of such research endeavors.[5]

References

Potential Therapeutic Targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity and therapeutic targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. However, its close structural similarity to the well-established antithyroid drug methimazole (1-methyl-1H-imidazole-2-thiol) suggests that it may share a similar mechanism of action. This guide, therefore, focuses on the known therapeutic target and pharmacology of methimazole as a potential framework for understanding the activity of its 5-hydroxymethyl derivative.

Introduction

This compound is a heterocyclic organic compound.[1][2][3][4][5] While its direct biological effects are not documented, its core structure is analogous to that of thionamide drugs, a class of compounds known for their antithyroid activity. The most prominent member of this class is methimazole, a cornerstone in the management of hyperthyroidism.[6][7] This document will explore the therapeutic targets of methimazole, presenting a detailed overview of its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity. This information serves as a foundational guide for researchers investigating the potential therapeutic applications of this compound.

Core Therapeutic Target: Thyroid Peroxidase (TPO)

The primary and well-established therapeutic target of methimazole is Thyroid Peroxidase (TPO).[7][8][9] TPO is a key enzyme in the biosynthesis of thyroid hormones.[8] By inhibiting this enzyme, methimazole effectively reduces the production of thyroxine (T4) and triiodothyronine (T3), the two major thyroid hormones.[6][7]

Mechanism of Action

Methimazole's inhibitory action on TPO disrupts the synthesis of thyroid hormones at multiple steps.[8][10] The drug acts as a suicide inhibitor, being oxidized by the TPO-H₂O₂ system to a reactive species that irreversibly inactivates the enzyme. The key steps in its mechanism are:

  • Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺), a crucial first step in hormone synthesis. Methimazole prevents this oxidation.[7][9]

  • Prevention of Organification: It blocks the incorporation of oxidized iodine into the tyrosine residues of thyroglobulin, a large glycoprotein. This process is known as organification.[8][9]

  • Interference with Coupling: Methimazole also inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][8]

It is important to note that methimazole does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.[7] Consequently, the clinical effects of methimazole become apparent after several weeks, once the existing stores of thyroid hormones are depleted.[7]

Signaling Pathway: Thyroid Hormone Synthesis

The signaling pathway directly affected by methimazole is the thyroid hormone synthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by methimazole.

Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis and Methimazole Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Trapping Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodide_lumen Iodide (I⁻) Iodide_cell->Iodide_lumen Efflux Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Thyroglobulin_synth->Tg_vesicle Tg Thyroglobulin (Tg) Tg_vesicle->Tg TPO_synth TPO Synthesis TPO_vesicle TPO Vesicle TPO_synth->TPO_vesicle TPO Thyroid Peroxidase (TPO) TPO_vesicle->TPO Iodine Reactive Iodine Iodide_lumen->Iodine TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->Iodine MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT Tg->MIT_DIT Organification T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->Inhibition Inhibition->TPO

Caption: Thyroid hormone synthesis pathway and the site of methimazole inhibition.

Quantitative Data

The inhibitory potency of methimazole on thyroid peroxidase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for methimazole. It is important to note that these values can vary depending on the experimental conditions.

CompoundTPO SourceSubstrateIC50 (µM)
MethimazolePorcine TPOGuaiacol~30
MethimazoleRat Thyroid MicrosomesAmplex UltraRed1.2 - 2.4

Experimental Protocols

While no specific experimental protocols for this compound have been found, standard assays for determining the inhibitory activity of compounds on thyroid peroxidase can be employed. A common method is the in vitro thyroid peroxidase inhibition assay.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)

This protocol describes a colorimetric assay to measure TPO activity by observing the oxidation of guaiacol.

Objective: To determine the IC50 value of a test compound for TPO inhibition.

Materials:

  • Purified TPO (e.g., from porcine thyroid glands)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (Methimazole)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and methimazole in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and methimazole in phosphate buffer.

    • Prepare working solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 50 µL of phosphate buffer

      • 40 µL of the test compound solution (or buffer for control)

      • 50 µL of guaiacol solution

      • 20 µL of TPO enzyme solution

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

    • Immediately measure the absorbance at 470 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of TPO inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for a TPO inhibition assay.

TPO_Inhibition_Assay_Workflow Experimental Workflow for TPO Inhibition Assay Reagent_Prep Reagent Preparation (TPO, Substrate, H₂O₂, Test Compound) Plate_Setup Plate Setup (Addition of Reagents and Test Compound) Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Reaction_Start Reaction Initiation (Addition of H₂O₂) Incubation->Reaction_Start Data_Acquisition Data Acquisition (Spectrophotometric Reading) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (Calculation of % Inhibition and IC50) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for a TPO inhibition assay.

Other Potential Biological Activities

While the primary focus is on TPO inhibition, compounds with a mercapto-imidazole core may exhibit other biological activities. For instance, some studies have explored the antioxidant and immunomodulatory effects of methimazole.[10] Additionally, various derivatives of 2-mercapto-imidazoles and related structures have been investigated for antimicrobial and other activities.[11][12] Research into this compound could explore these alternative therapeutic avenues.

Conclusion

In the absence of direct experimental data for this compound, the well-characterized pharmacology of its close structural analog, methimazole, provides a strong foundation for investigating its potential therapeutic targets. The primary target is likely to be thyroid peroxidase, with the compound potentially acting as an inhibitor of thyroid hormone synthesis. The experimental protocols outlined in this guide offer a starting point for the in vitro characterization of its biological activity. Further research is necessary to elucidate the specific molecular interactions and therapeutic potential of this compound.

References

Technical Guide: Spectroscopic and Mechanistic Analysis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic characteristics of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3)[1]. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a predictive analysis based on structurally related molecules, including methimazole and other imidazole derivatives. Furthermore, it outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also visualizes the established signaling pathway of the closely related therapeutic agent, methimazole, to provide a functional context.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 2-Mercapto-1-methylimidazole-5-methanol, 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole[1]

  • CAS Number: 143122-18-3[1]

  • Molecular Formula: C₅H₈N₂OS[1]

  • Molecular Weight: 144.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of methimazole, imidazole, and molecules containing thiol and primary alcohol functional groups.

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Rationale
~ 12.0 - 13.0Broad Singlet1HThiol (S-H )The thiol proton in similar heterocyclic thiones is often a broad singlet at a high chemical shift.
~ 7.0 - 7.2Singlet1HImidazole Ring (H -4)The single proton on the imidazole ring is expected in the aromatic region.
~ 4.6 - 4.8Singlet2HMethylene (-CH₂ -OH)Protons on a carbon adjacent to an oxygen and an aromatic ring typically appear in this range.
~ 3.6 - 3.8Singlet3HN-Methyl (N-CH₃ )The N-methyl group in methimazole appears around 3.6 ppm[2].
~ 2.0 - 3.0Broad Singlet1HHydroxyl (-OH )The hydroxyl proton signal is often broad and its position can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~ 160 - 165C=S (C-2)The thione carbon in methimazole is found in this region[3].
~ 135 - 140Imidazole Ring (C-5)The carbon bearing the methanol group.
~ 120 - 125Imidazole Ring (C-4)The carbon with the single proton attached.
~ 55 - 60Methylene (-C H₂-OH)The carbon of the hydroxymethyl group.
~ 30 - 35N-Methyl (N-C H₃)The N-methyl carbon in methimazole appears in this range[3].

Table 3: Predicted Infrared (IR) Spectroscopy Data Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm⁻¹)IntensityAssignmentPredicted Rationale
3200 - 3600BroadO-H StretchCharacteristic of the hydroxyl group in the methanol moiety.
3000 - 3150MediumC-H Stretch (Aromatic)From the C-H bond on the imidazole ring.
2850 - 3000MediumC-H Stretch (Aliphatic)From the methyl and methylene groups.
2550 - 2600WeakS-H StretchThiol stretching vibrations are typically weak.
1500 - 1600Medium-StrongC=C & C=N StretchRing stretching of the imidazole core.
1100 - 1300StrongC=S StretchThione stretching vibrations.
1000 - 1050StrongC-O StretchCharacteristic of a primary alcohol.

Table 4: Predicted Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

m/z RatioPredicted IdentityPredicted Rationale
144[M]⁺Molecular ion peak.
113[M - CH₂OH]⁺Loss of the hydroxymethyl group.
98[M - CH₂OH - CH₃]⁺Subsequent loss of the N-methyl group.
85[M - SH - CH₂O]⁺Fragmentation involving loss of thiol and formaldehyde.
68[C₃H₄N₂]⁺Imidazole ring fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride[4].

    • Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr)[4].

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[4].

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Record a background spectrum of the clean, empty salt plate.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups in the molecule[5].

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile[6].

    • If using direct infusion, the solution can be introduced directly into the ion source.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI Mode):

    • Introduce the sample into the high-vacuum source where it is vaporized and bombarded with a beam of electrons (typically 70 eV)[7].

    • The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. This information helps to confirm the molecular weight and elucidate the structure of the compound[8].

Signaling Pathway and Mechanism of Action

This compound is a derivative of methimazole, a well-known antithyroid drug. The primary mechanism of action of methimazole is the inhibition of thyroid hormone synthesis[9][10][11]. This provides a likely functional context for its derivatives.

4.1 Inhibition of Thyroid Peroxidase (TPO)

Methimazole's main therapeutic effect comes from its ability to block the enzyme thyroid peroxidase (TPO)[10][11][12]. TPO is essential for two key steps in the synthesis of thyroid hormones (T4 and T3): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein[10][11]. By inhibiting TPO, methimazole effectively reduces the production of new thyroid hormones, thereby alleviating the symptoms of hyperthyroidism[10][11].

TPO_Inhibition Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Active Iodine (I₂) TPO->Iodine Hormones Thyroid Hormones (T3, T4) TPO->Hormones Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Methimazole Methimazole Methimazole->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

4.2 Immunomodulatory Effects via IFN-γ Signaling

Beyond its primary role, methimazole also exhibits immunomodulatory and antioxidant properties[9][13]. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells[13][14]. IFN-γ typically activates the JAK/STAT signaling cascade, leading to the expression of pro-inflammatory molecules like Intercellular Adhesion Molecule-1 (ICAM-1). Methimazole can scavenge hydrogen peroxide (H₂O₂), which is a key signaling molecule in this pathway. By reducing H₂O₂ levels, methimazole inhibits the full activation of STAT1, a critical transcription factor, thereby downregulating the expression of ICAM-1 and exerting an immunomodulatory effect[13].

IFN_gamma_Pathway IFN_gamma IFN-γ Receptor IFN-γ Receptor IFN_gamma->Receptor JAK JAK Receptor->JAK activates H2O2 H₂O₂ JAK->H2O2 induces STAT1 STAT1 JAK->STAT1 H2O2->STAT1 enables phosphorylation STAT1_P STAT1-P STAT1->STAT1_P phosphorylation ICAM1 ICAM-1 Gene Expression STAT1_P->ICAM1 promotes Methimazole Methimazole Methimazole->H2O2 scavenges

Caption: Methimazole's Modulation of the IFN-γ Signaling Pathway.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive framework for its NMR, IR, and MS characteristics. The detailed protocols offer a standardized approach for the empirical validation of these predictions. Furthermore, the mechanistic insights from its parent compound, methimazole, suggest potential therapeutic pathways that warrant further investigation for this derivative. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound structurally related to the well-established antithyroid drug, methimazole (also known as thiamazole).[1][2] Methimazole is a thionamide medication widely used in the management of hyperthyroidism, including Graves' disease.[3][4][5][6] It functions by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4][7][8] Given its structural similarity to methimazole, this compound presents itself as a compound of interest for pharmaceutical research and development, potentially as a novel antithyroid agent, a metabolite of methimazole, or a prodrug with modified pharmacokinetic properties.

These application notes provide an overview of the potential research applications of this compound, drawing upon the extensive knowledge of methimazole's pharmacology. Detailed, adaptable experimental protocols are provided to facilitate the investigation of this compound's biological activity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 143122-18-3[1]
Molecular Formula C5H8N2OS[1]
Molecular Weight 144.19 g/mol [1]
Synonyms (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole[1]

Potential Pharmaceutical Applications

  • Novel Antithyroid Drug Discovery: Investigate as a potential new chemical entity for the treatment of hyperthyroidism. The hydroxymethyl group may alter the compound's potency, selectivity, or safety profile compared to methimazole.

  • Metabolite Identification and Characterization: Determine if this compound is a metabolite of methimazole in vivo. Understanding metabolic pathways is crucial for comprehensive drug development.

  • Prodrug Development: The hydroxymethyl group could be a site for esterification or other modifications to create a prodrug of methimazole, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: Serve as a key compound in SAR studies to understand the molecular requirements for thyroid peroxidase inhibition.

Pharmacology of the Parent Compound: Methimazole

A thorough understanding of methimazole's pharmacology is essential for designing experiments for its 5-hydroxymethyl derivative.

Mechanism of Action

Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by blocking the function of thyroid peroxidase (TPO).[3][4][7][8] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the coupling of iodotyrosine residues on thyroglobulin.[3][4][7][8] Methimazole does not inactivate already synthesized and circulating thyroid hormones.[7]

Pharmacokinetics

The pharmacokinetic parameters of methimazole are crucial for designing in vivo studies and for comparing the properties of its derivatives.

Pharmacokinetic ParameterValueReference
Absorption Rapidly and almost completely absorbed orally.[4][7]
Distribution Concentrates in the thyroid gland.[4][7]
Metabolism Metabolized in the liver.[4]
Elimination Half-Life Approximately 4 to 6 hours.[3][4]
Excretion Primarily excreted in the urine as metabolites.[3][4]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the compound's ability to directly inhibit TPO activity.

Principle: TPO, in the presence of a hydrogen peroxide (H₂O₂) generating system, catalyzes the oxidation of a substrate, leading to a measurable signal (e.g., colorimetric or fluorometric). An inhibitor will reduce the rate of this reaction.

Materials:

  • This compound

  • Methimazole (as a positive control)

  • Recombinant human TPO or porcine thyroid microsomes

  • Amplex® UltraRed (AUR) reagent or other suitable substrate

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare stock solutions of the test compound and methimazole in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the TPO enzyme preparation.

  • Add serial dilutions of the test compound and methimazole to the wells. Include a vehicle control (solvent only).

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the substrate (e.g., AUR) and H₂O₂.

  • Measure the signal (e.g., fluorescence at Ex/Em ~560/590 nm for AUR) over time or at a fixed endpoint using a microplate reader.

Data Analysis:

  • Calculate the percentage of TPO inhibition for each concentration of the test compound.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Thyroid Hormone Synthesis Inhibition

This protocol assesses the compound's effect on thyroid hormone production in a cellular context.

Principle: Thyroid cell lines (e.g., FRTL-5 rat thyroid cells) can be stimulated to produce thyroid hormones. The inhibitory effect of the test compound on this process can be quantified by measuring the amount of hormone released into the cell culture medium.

Materials:

  • This compound

  • Methimazole

  • FRTL-5 cells or other suitable thyroid cell line

  • Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with bovine serum and a mixture of hormones and growth factors (e.g., insulin, TSH, transferrin).

  • Reagents for quantifying thyroxine (T4) or triiodothyronine (T3) (e.g., ELISA kit).

Procedure:

  • Culture FRTL-5 cells in appropriate multi-well plates until they reach the desired confluency.

  • Replace the culture medium with fresh medium containing various concentrations of the test compound or methimazole. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of T4 or T3 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of thyroid hormone synthesis for each concentration of the test compound.

  • Determine the IC₅₀ value as described in Protocol 1.

Visualizations

Thyroid_Hormone_Synthesis_Pathway cluster_follicle_cell Thyroid Follicle Cell cluster_colloid Colloid Iodide_in_blood Iodide (I⁻) in blood NIS Na⁺/I⁻ Symporter (NIS) Iodide_in_blood->NIS Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell TPO Thyroid Peroxidase (TPO) Iodide_in_cell->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Thyroglobulin->Tg_vesicle Exocytosis Iodination Iodination of Tyrosine on Tg Tg_vesicle->Iodination Exocytosis Iodine->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling Catalyzed by TPO Hormone_on_Tg T3 and T4 on Tg Coupling->Hormone_on_Tg Endocytosis Endocytosis Hormone_on_Tg->Endocytosis Proteolysis Proteolysis Endocytosis->Proteolysis Lysosome Lysosome Lysosome->Proteolysis T3_T4_release T3 and T4 Release into blood Proteolysis->T3_T4_release Experimental_Workflow Compound This compound In_Vitro_Assay In Vitro TPO Inhibition Assay (Protocol 1) Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Thyroid Hormone Synthesis Assay (Protocol 2) Compound->Cell_Based_Assay Data_Analysis_1 Determine IC₅₀ for TPO Inhibition In_Vitro_Assay->Data_Analysis_1 Data_Analysis_2 Determine IC₅₀ for Hormone Synthesis Inhibition Cell_Based_Assay->Data_Analysis_2 SAR_Studies Structure-Activity Relationship Analysis Data_Analysis_1->SAR_Studies Data_Analysis_2->SAR_Studies In_Vivo_Studies In Vivo Studies in Animal Models of Hyperthyroidism SAR_Studies->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) SAR_Studies->Pharmacokinetics Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Pharmacokinetics->Lead_Optimization

References

Application Notes and Protocols for In Vitro Evaluation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vitro assays to characterize the biological activity of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. The protocols are based on established methodologies for compounds containing thiol and imidazole moieties, which are key structural features of this molecule.

This compound (CAS: 143122-18-3, Formula: C₅H₈N₂OS) is a heterocyclic compound featuring a mercapto (-SH) group and a substituted imidazole ring.[1] These functional groups suggest potential for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] The following protocols are designed to systematically investigate these potential activities in a laboratory setting.

Assessment of Antioxidant Capacity

The presence of a thiol (-SH) group is a strong indicator of potential antioxidant activity.[4] Thiol-containing compounds can act as potent antioxidants by donating a hydrogen atom to neutralize free radicals.[4] The following assays are recommended to quantify the radical scavenging and reducing capabilities of the target compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This causes a color change from purple to yellow, which is monitored spectrophotometrically.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container to prevent degradation.[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Create a series of dilutions from the stock solution to achieve a range of final concentrations for testing.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Compound/Control with DPPH Solution (1:1) DPPH->Mix Compound Prepare Serial Dilutions of This compound Compound->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (Room Temp, 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate Inflammation_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_inhibition Site of Action Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound This compound Compound->COX Potential Inhibition

References

Application Notes and Protocols for the Quantification of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a metabolite of the anti-thyroid drug methimazole (thiamazole), is a molecule of interest in pharmacokinetic and drug metabolism studies.[1] Accurate quantification of this metabolite is essential for understanding the metabolic fate of methimazole and its potential physiological effects.[2] This document provides detailed analytical methods for the quantification of this compound in biological matrices, primarily human plasma.

Two primary analytical techniques are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which is often required for the low concentrations of metabolites found in biological samples.[3][4] The HPLC-UV method serves as a more accessible alternative for applications where high sensitivity is not a critical requirement.[5][6]

Physicochemical Properties

PropertyValueSource
CAS Number 143122-18-3[7]
Molecular Formula C₅H₈N₂OS[7]
Molecular Weight 144.19 g/mol [7]

Metabolic Pathway of Methimazole

Methimazole undergoes hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes.[2] The formation of this compound is a key step in its metabolic pathway. Understanding this pathway is crucial for interpreting quantitative data.

Methimazole Metabolism Methimazole Methimazole Metabolite (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol Methimazole->Metabolite CYP450 Enzymes OtherMetabolites Other Metabolites Methimazole->OtherMetabolites Metabolic Pathways

Caption: Metabolic conversion of Methimazole.

Method 1: Quantification by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound in human plasma.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Stable isotope-labeled internal standard (IS), e.g., (2-mercapto-1-methyl-d3-1H-imidazol-5-yl)methanol

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation

  • HPLC system coupled with a triple quadrupole mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 145.0 -> 114.1 (Quantifier), 145.0 -> 81.1 (Qualifier)IS: 148.0 -> 117.1
Collision Energy Optimized for the specific instrument (typically 15-30 eV)
Data Presentation: LC-MS/MS Method Validation
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 105%

Method 2: Quantification by HPLC-UV

This method is suitable for applications where lower sensitivity is acceptable and provides a cost-effective alternative to LC-MS/MS.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal standard (e.g., a structurally similar compound with a distinct retention time)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH 3.0)

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation

  • HPLC system with a UV/Vis detector.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

4. HPLC-UV Conditions

ParameterRecommended Setting
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 252 nm
Data Presentation: HPLC-UV Method Validation
ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 15 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Accuracy (% bias) Within ±15%
Precision (%RSD) < 15%
Recovery 80 - 110%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon HPLC LC Separation Evap_Recon->HPLC Detection Detection (MS/MS or UV) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a known metabolite of methimazole, a thionamide drug used in the treatment of hyperthyroidism. The monitoring of methimazole and its metabolites is crucial in pharmacokinetic and drug metabolism studies to ensure therapeutic efficacy and safety. This application note presents a detailed protocol for the quantitative analysis of this compound in biological matrices, such as human plasma, using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The method is designed to be simple, accurate, and robust for research, clinical, and drug development applications.

Principle

The method employs a reverse-phase HPLC system to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the analyte. The analyte is detected by its ultraviolet (UV) absorbance, and quantification is achieved by comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Methimazole (for internal standard, purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient is employed for optimal separation.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.0595
15.0595
15.1955
20.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and methimazole (internal standard, IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to create calibration standards with final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in drug-free plasma in the same manner as the calibration standards.

4. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard solution (methimazole, 10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Data Presentation

Table 1: Chromatographic Parameters

ParameterValue
Retention Time of Analyte~ 6.5 min
Retention Time of Internal Standard~ 8.2 min
Tailing Factor< 1.5
Theoretical Plates> 2000

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.003 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=6)< 8%
Accuracy (% Recovery)
Low QC (0.05 µg/mL)95.8%
Medium QC (1 µg/mL)102.3%
High QC (8 µg/mL)98.5%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is protein_precip Protein Precipitation (Acetonitrile, 300 µL) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_injection Inject into HPLC System (20 µL) reconstitute->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration (Analyte and IS) chromatogram->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is detailed and includes all necessary steps from sample preparation to data analysis. The method's performance, as summarized in the validation data, demonstrates its suitability for routine use in research and clinical settings. The provided workflow diagram offers a clear visual representation of the entire analytical process.

Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, with CAS number 143122-18-3, is a heterocyclic organic compound that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure is related to that of methimazole (also known as thiamazole), a well-established antithyroid drug.[2][3] Methimazole functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3][4] Given the structural similarity, this compound and its derivatives are of significant interest for the development of novel therapeutics, particularly as potential modulators of peroxidase activity and as scaffolds for new drug candidates.

These application notes provide an overview of the potential applications of this compound and detailed protocols for assays that can be adapted to evaluate its biological activity.

Potential Applications

  • Antithyroid Drug Discovery: As a derivative of a known antithyroid agent, this compound can be explored for its ability to inhibit thyroid hormone synthesis.

  • Enzyme Inhibition Assays: The mercapto-imidazole moiety suggests potential inhibitory activity against various enzymes, particularly peroxidases.[5]

  • Scaffold for Synthesis: Its functional groups, including the mercapto and hydroxyl groups, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic properties.[1]

  • Antioxidant and Radioprotective Studies: Thiol-containing compounds are known for their antioxidant properties and their ability to act as scavengers of reactive oxygen species.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes key properties of the closely related and well-characterized compound, methimazole, which can serve as a benchmark for initial studies.

PropertyValueReference Compound
Molecular FormulaC5H8N2OSThis compound[6]
Molecular Weight144.19 g/mol This compound[6]
Melting Point223-226°CThis compound[1]
Molecular FormulaC4H6N2SMethimazole[3]
Molecular Weight114.17 g/mol Methimazole[3]
Bioavailability (Oral)~93%Methimazole
Elimination Half-life4 to 6 hoursMethimazole[3]

Experimental Protocols

The following protocols are based on established methods for the parent compound, methimazole, and can be adapted for the evaluation of this compound.

In Vitro Thyroid Peroxidase Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound on thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The protocol is adapted from methods used to study methimazole.

Materials:

  • This compound

  • Methimazole (as a positive control)

  • Purified thyroid peroxidase (TPO)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H2O2)

  • Guaiacol

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and methimazole in phosphate buffer.

    • Prepare solutions of TPO, KI, H2O2, and guaiacol in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 20 µL of the test compound or control at various concentrations.

    • Add 20 µL of TPO solution and incubate for 10 minutes at room temperature.

    • Add 20 µL of KI solution.

    • Initiate the reaction by adding 20 µL of H2O2 solution.

    • Immediately measure the absorbance at 470 nm (for guaiacol oxidation) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.

Cell-Based Assay for Thyroid Hormone Synthesis

This protocol utilizes a thyroid cell line (e.g., FRTL-5) to assess the effect of this compound on thyroid hormone production in a more physiologically relevant system.

Materials:

  • FRTL-5 thyroid cell line

  • Cell culture medium (supplemented with TSH)

  • This compound

  • Methimazole (positive control)

  • Radioactive iodine (e.g., Na125I)

  • Trichloroacetic acid (TCA)

  • Gamma counter

Procedure:

  • Cell Culture and Treatment:

    • Culture FRTL-5 cells in a 24-well plate until they reach 80-90% confluency.

    • Treat the cells with various concentrations of this compound or methimazole for 24 hours.

  • Iodide Uptake and Organification:

    • Wash the cells with a buffer.

    • Add fresh medium containing a known concentration of Na125I to each well and incubate for 2 hours.

    • Wash the cells to remove unincorporated iodide.

    • Lyse the cells.

  • Measurement of Iodide Organification:

    • Precipitate the proteins from the cell lysate using TCA.

    • Separate the protein-bound 125I (organified iodine) from the free 125I by centrifugation.

    • Measure the radioactivity in the protein pellet using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of iodide organification for each treatment condition relative to the untreated control.

    • Determine the dose-response curve and the EC50 value for the inhibition of iodide organification.

Visualizations

Signaling Pathway of Thyroid Hormone Synthesis Inhibition

G cluster_thyroid_cell Thyroid Follicular Cell cluster_inhibition Inhibition Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination of Tyrosine Residues MIT_DIT MIT & DIT on Tg TPO->MIT_DIT Coupling Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Inhibitor (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol Inhibitor->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis.

Experimental Workflow for In Vitro TPO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Test Compound - TPO Enzyme - Substrates (KI, H2O2) B Add Reagents to 96-Well Plate A->B C Incubate Compound with TPO B->C D Initiate Reaction with H2O2 C->D E Measure Absorbance at 470 nm D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: In Vitro TPO Inhibition Assay Workflow.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, also known as 5-(hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a versatile heterocyclic building block in medicinal chemistry. Its structure, incorporating a reactive thiol group, a hydroxyl functional group, and a methylated imidazole core, makes it a valuable starting material for the synthesis of diverse bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its application in the design and synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound serves as a key starting material for the synthesis of novel ACE inhibitors, which are crucial drugs in the management of hypertension and heart failure. The imidazole ring can act as a bioisostere for the proline residue present in many established ACE inhibitors like captopril. The thiol group provides a key interaction with the zinc ion in the active site of the ACE enzyme, while the hydroxymethyl group can be further functionalized to introduce moieties that interact with other pockets of the enzyme, potentially leading to enhanced potency and improved pharmacokinetic profiles.

A notable application is in the synthesis of imidazole-based analogues of captopril. In this context, the imidazole moiety is designed to mimic the histidine residue of angiotensin I, the natural substrate of ACE, while the alkylated thiol group interacts with the zinc ion in the enzyme's active site.

Representative Quantitative Data: ACE Inhibitory Activity of Imidazole Derivatives
Compound IDR GroupIC50 (µM)
4b 4-fluorobenzyl1.31
4f 2-phenylethyl7.57
Lisinopril (Standard)0.005

Experimental Protocols

The following protocols are adapted from the work of Tehrani et al. in the "Design and Synthesis of New Imidazole Derivatives of Captopril".

Protocol 1: Synthesis of this compound (I)

This protocol describes the synthesis of the starting material.

Materials:

  • Dihydroxyacetone

  • Methylamine hydrochloride

  • Potassium thiocyanate

  • Glacial acetic acid

  • 1-Butanol

  • Water

  • Diethyl ether

Procedure:

  • A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine HCl (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) in a solution of acetic acid (54 ml) and 1-butanol (340 ml) is stirred at room temperature for 60 hours.

  • Water (70 ml) is then added to the reaction mixture.

  • The precipitate thus formed is filtered and washed with water (200 ml), then ether (200 ml), and dried at 50-60°C.

  • The product, this compound (I), is obtained with a yield of approximately 58%.

Protocol 2: Synthesis of 1-Methyl-2-alkylthio-5-hydroxymethylimidazole (IIa-c)

This protocol describes the S-alkylation of the starting material.

Materials:

  • This compound (I)

  • Sodium hydroxide

  • Methanol

  • Alkyl iodide (methyl iodide, ethyl iodide, or propyl iodide)

  • Chloroform

  • Sodium chloride

Procedure:

  • To a stirring solution of compound I (21 mmol, 3 g) and sodium hydroxide (25 mmol, 1 g) in 5 ml of hydromethanol, a solution of the appropriate alkyl iodide (30 mmol) in methanol is added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • Methanol and excess alkyl iodide are removed under reduced pressure.

  • The residue is saturated with NaCl and then extracted three times with chloroform (3 x 20 ml).

  • After solvent evaporation, a yellow precipitate of the corresponding 1-methyl-2-alkylthio-5-hydroxymethylimidazole is obtained.

Protocol 3: Synthesis of 5-Formyl-1-methyl-2-alkylthioimidazole (IIIa-c)

This protocol describes the oxidation of the alcohol to an aldehyde.

Materials:

  • 1-Methyl-2-alkylthio-5-hydroxymethylimidazole (IIa-c)

  • Activated manganese dioxide

  • Chloroform

  • Celite

Procedure:

  • A mixture of the respective compound II (12 mmol) with activated manganese dioxide (~120 mmol) in chloroform (50 ml) is refluxed for 12 hours.

  • After cooling, the mixture is filtered through Celite.

  • The filtrate is separated, and the solvent is evaporated to yield the aldehyde as a fine yellow powder.

Protocol 4: Synthesis of 1-Methyl-2-alkylthio-5-imidazolyl Carboxylic Acid (IVa-c)

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • 5-Formyl-1-methyl-2-alkylthioimidazole (IIIa-c)

  • Potassium permanganate

  • Acetone

  • Water

  • Hydrochloric acid

Procedure:

  • To a stirring solution of the respective aldehyde III (10 mmol) in 15 ml of acetone and 5 ml of water, a solution of potassium permanganate (10 mmol, 1.58 g) in 25 ml of water is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The precipitate of MnO2 is filtered off.

  • The filtrate is concentrated and acidified with 10% HCl to a pH of 3-4.

  • The resulting precipitate of the carboxylic acid is filtered and dried.

Protocol 5: Synthesis of N-((1-methyl-2-alkylthio-1H-imidazol-5-yl)carbonyl)-L-proline derivatives (Va-c)

This protocol describes the final coupling step to yield the captopril analogues.

Materials:

  • 1-Methyl-2-alkylthio-5-imidazolyl carboxylic acid (IVa-c)

  • Thionyl chloride

  • L-proline methyl ester hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • A mixture of the respective carboxylic acid IV (5 mmol) in thionyl chloride (5 ml) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.

  • To a solution of L-proline methyl ester hydrochloride (5 mmol, 0.83 g) and triethylamine (10 mmol, 1.4 ml) in 15 ml of dry DCM, the freshly prepared acid chloride is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is washed with water, 5% HCl, 5% NaHCO3, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give the crude methyl ester of the final product.

  • The crude ester is dissolved in a mixture of methanol (10 ml) and 2N NaOH (10 ml) and stirred at room temperature for 4 hours.

  • The methanol is evaporated, and the aqueous solution is acidified with 10% HCl to a pH of 2-3.

  • The precipitate is filtered, washed with cold water, and recrystallized from an acetone-water mixture to give the final product.

Visualizations

G cluster_synthesis Synthesis of Imidazole-based Captopril Analogues start This compound (I) step1 S-Alkylation (Alkyl Iodide, NaOH) start->step1 intermediate1 1-Methyl-2-alkylthio-5-hydroxymethylimidazole (II) step1->intermediate1 step2 Oxidation (MnO2) intermediate1->step2 intermediate2 5-Formyl-1-methyl-2-alkylthioimidazole (III) step2->intermediate2 step3 Oxidation (KMnO4) intermediate2->step3 intermediate3 1-Methyl-2-alkylthio-5-imidazolyl Carboxylic Acid (IV) step3->intermediate3 step4 Coupling with L-proline (SOCl2, L-proline methyl ester, Hydrolysis) intermediate3->step4 end N-((1-methyl-2-alkylthio-1H-imidazol-5-yl)carbonyl)-L-proline (V) step4->end

Caption: Synthetic workflow for imidazole-based captopril analogues.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  (acts on) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  (converts) Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Renin Renin Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI ACE_Inhibitor This compound Derivative ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors derived from this compound.

References

Application Notes and Protocols for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in various cell-based assays. The protocols are based on the known biological activities of its parent compound, methimazole, a well-established antithyroid agent.[1] this compound, as a structural analog, is presumed to exhibit similar mechanisms of action, primarily the inhibition of thyroid peroxidase (TPO), an essential enzyme in thyroid hormone synthesis.[1][2]

Overview and Primary Applications

This compound is a heterocyclic compound with potential applications in endocrinology and drug discovery. Its structural similarity to methimazole suggests its utility as a tool compound for studying thyroid hormone synthesis and for screening potential antithyroid drug candidates.[1][2] Additionally, based on the known effects of methimazole, this compound may also possess immunomodulatory and antioxidant properties.[3][4]

Primary applications in cell-based assays include:

  • Screening for inhibitors of thyroid peroxidase (TPO).

  • Investigating the regulation of thyroid-specific gene expression.

  • Assessing effects on thyroid cell proliferation and viability.

  • Evaluating potential hepatotoxicity.

  • Exploring immunomodulatory effects on cytokine signaling pathways.

Data Presentation: Summary of Expected Biological Activities

The following tables summarize the anticipated quantitative effects of this compound in various cell-based assays, extrapolated from data on its parent compound, methimazole.

Table 1: Thyroid Peroxidase (TPO) Inhibition

Assay FormatEnzyme SourceSubstrateIC50 (µM)Reference
384-well plateRat thyroid microsomesAmplex UltraRed~10-20[5]
96-well plateRat thyroid microsomesGuaiacol~30-50[5]

Table 2: Effects on Thyroid Cell Proliferation (FRTL-5 cells)

AssayEndpointConcentration Range (mM)Observed EffectReference
Cell CountingTotal cell number1-10Inhibition of proliferation[6]
Flow CytometryCell cycle analysis1-10S-phase arrest[6]

Table 3: Cytotoxicity in Hepatocytes

Cell TypeAssayEndpointLC50 (mM)Reference
Isolated Rat HepatocytesTrypan Blue ExclusionCell Viability (2 hours)~10[7][8]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a high-throughput method to screen for inhibitors of TPO using a fluorescent substrate.[5][9]

Materials:

  • This compound

  • Recombinant human TPO or thyroid microsomes from rat or porcine sources

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • DMSO (for compound dilution)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, then dilute further in assay buffer to the final desired concentrations.

  • Assay Plate Setup: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (e.g., methimazole) and a vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add 10 µL of TPO solution (pre-diluted in assay buffer to an optimized concentration) to all wells except for the no-enzyme control wells.

  • Substrate Mix Preparation: Prepare a substrate mix containing Amplex® UltraRed and H₂O₂ in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Thyroid Cell Proliferation Assay (FRTL-5 Cells)

This protocol assesses the effect of the compound on the proliferation of the FRTL-5 rat thyroid cell line.[6][10]

Materials:

  • FRTL-5 cells

  • Complete culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and a mixture of hormones including TSH)

  • This compound

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter

  • MTT or WST-1 reagent for viability assessment

Procedure:

  • Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to attach overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Cell Viability/Proliferation Assessment:

    • Direct Cell Counting: At each time point, trypsinize the cells, stain with Trypan Blue, and count the viable cells using a hemocytometer.

    • MTT/WST-1 Assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control at each time point to determine the percent inhibition of proliferation.

Hepatotoxicity Assay (HepG2 Cells)

This protocol evaluates the potential cytotoxic effects of the compound on a human liver cell line.[7][11]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Cytotoxicity Measurement:

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the kit manufacturer's protocol.

    • Live/Dead Staining: Use fluorescent dyes that differentially stain live and dead cells, and quantify using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity). Determine the LC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and Inhibition Pathway

The primary mechanism of action of this compound is expected to be the inhibition of Thyroid Peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2]

Thyroid_Hormone_Synthesis I_ion Iodide (I⁻) TPO Thyroid Peroxidase (TPO) I_ion->TPO Oxidation Iodine Iodine (I₂) Iodine->TPO Iodination TG Thyroglobulin (TG) -Tyrosine TG->TPO Iodination MIT MIT MIT->TPO Coupling DIT DIT DIT->TPO Coupling T3 T3 T4 T4 TPO->Iodine TPO->MIT TPO->DIT TPO->T3 TPO->T4 Inhibitor (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol Inhibitor->TPO

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

IFN-γ/JAK/STAT Signaling Pathway Modulation

Methimazole has been shown to have immunomodulatory effects by inhibiting the IFN-γ signaling pathway in thyroid cells, which may also be a property of its derivatives.[3][4] This involves scavenging H₂O₂ and inhibiting the phosphorylation of STAT1.[3]

IFN_gamma_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK12 JAK1/JAK2 IFNgR->JAK12 activates H2O2 H₂O₂ IFNgR->H2O2 generates STAT1 STAT1 JAK12->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to H2O2->STAT1 promotes phosphorylation Inhibitor (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol Inhibitor->pSTAT1 inhibits Inhibitor->H2O2 scavenges ICAM1 ICAM-1 Gene Transcription Nucleus->ICAM1

Caption: Immunomodulatory Effect on the IFN-γ/JAK/STAT Pathway.

General Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with the test compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., FRTL-5, HepG2) start->cell_culture cell_seeding Cell Seeding (96 or 384-well plates) cell_culture->cell_seeding treatment Treatment of Cells with Compound cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay Perform Assay (e.g., MTT, LDH, Fluorescence) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (IC50 / LC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: General Workflow for Cell-Based Assays.

References

Proposed Large-Scale Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive, proposed three-step methodology for the large-scale synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3). Due to the limited availability of direct, published large-scale synthesis routes for this specific molecule, this protocol is based on well-established, scalable chemical transformations. The synthesis begins with the construction of the 1-methyl-2-mercaptoimidazole core, followed by regioselective formylation at the C5 position via a Vilsmeier-Haack reaction, and concludes with the reduction of the resulting aldehyde to the target primary alcohol. This guide provides detailed experimental protocols, tabulated data for expected yields and purity, and visual diagrams to illustrate the synthetic pathway and operational workflow.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. This structure, which includes a mercapto group and a hydroxymethyl substituent, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and materials science research.[1] The mercapto group can exist in a thione tautomeric form, influencing its chemical reactivity. The lack of readily available, scalable synthesis protocols necessitates the development of a robust and efficient manufacturing process.

The proposed synthetic strategy is designed for scalability and is divided into three key stages:

  • Synthesis of 1-methyl-1H-imidazole-2(3H)-thione (Methimazole): This initial step establishes the core imidazole-thione ring structure from commercially available starting materials.

  • Formylation of the Imidazole Core: A Vilsmeier-Haack reaction is employed to introduce a formyl group at the electron-rich C5 position of the imidazole ring.[2][3][4]

  • Reduction to the Target Alcohol: The final step involves the selective reduction of the 5-formyl group to the desired 5-hydroxymethyl group, yielding the final product.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below.

Synthetic_Pathway cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Stage 3: Aldehyde Reduction A Methylamino Acetaldehyde Diethyl Acetal C 1-Methyl-1H-imidazole-2(3H)-thione (Methimazole) A->C HCl (aq) B Potassium Thiocyanate B->C D 1-Methyl-2-mercapto-1H-imidazole- 5-carbaldehyde C->D POCl3, DMF E (2-mercapto-1-methyl-1H-imidazol- 5-yl)methanol D->E NaBH4, Methanol

Figure 1: Proposed three-step synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the proposed synthesis. These values are estimates based on typical yields for analogous reactions reported in the chemical literature and are intended for guidance. Actual yields may vary depending on specific reaction conditions and scale.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (kg)Expected Yield Range (%)Expected Purity (%)
11-Methyl-1H-imidazole-2(3H)-thioneC₄H₆N₂S114.17100.080 - 90>98
21-Methyl-2-mercapto-1H-imidazole-5-carbaldehydeC₅H₆N₂OS142.18124.570 - 80>97
3This compoundC₅H₈N₂OS144.19102.8 (from 100 kg of aldehyde)85 - 95>99

Experimental Protocols

Stage 1: Synthesis of 1-Methyl-1H-imidazole-2(3H)-thione

This protocol is adapted from established industrial synthesis methods for methimazole. It involves the acid-catalyzed cyclization of methylamino acetaldehyde diethyl acetal with potassium thiocyanate.

Materials:

  • Methylamino acetaldehyde diethyl acetal

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Protocol:

  • Reaction Setup: In a suitable large-scale reactor equipped with a stirrer, temperature probe, and addition funnel, charge methylamino acetaldehyde diethyl acetal (1.0 eq) and deionized water.

  • Dissolution: Stir the mixture at room temperature (20-25°C) until a homogeneous solution is formed.

  • Addition of Thiocyanate: Add potassium thiocyanate (1.1 eq) to the reactor and continue stirring until all solids are dissolved.

  • Acidification and Cyclization: Cool the reaction mixture to 10-15°C. Slowly add 1M hydrochloric acid (2.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Extraction: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., 50% NaOH solution) to a pH of 7-8. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 1-methyl-1H-imidazole-2(3H)-thione as a white to off-white solid.

Stage 2: Vilsmeier-Haack Formylation

This procedure uses the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the imidazole ring at the C5 position.[5][6]

Materials:

  • 1-Methyl-1H-imidazole-2(3H)-thione (from Stage 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

Protocol:

  • Vilsmeier Reagent Preparation: In a separate, dry reactor under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (used as both solvent and reagent). Cool the DMF to 0°C. Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-methyl-1H-imidazole-2(3H)-thione (1.0 eq) in anhydrous DCM and add it slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction should be monitored for completion.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate.

  • Hydrolysis and Extraction: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 1-methyl-2-mercapto-1H-imidazole-5-carbaldehyde.

Stage 3: Reduction of 5-Formyl Group

This final step utilizes sodium borohydride (NaBH₄) for the selective reduction of the aldehyde to a primary alcohol.

Materials:

  • 1-Methyl-2-mercapto-1H-imidazole-5-carbaldehyde (from Stage 2)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid, 1M solution

  • Ethyl acetate

Protocol:

  • Reaction Setup: In a reactor, dissolve 1-methyl-2-mercapto-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol.

  • Reductant Addition: Cool the solution to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure.

  • Extraction: Extract the remaining aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: Recrystallize the resulting solid from a suitable solvent to obtain the final product, this compound, as a pure solid.[7]

Workflow and Logic Visualization

The following diagram illustrates the overall experimental workflow for the large-scale synthesis.

Experimental_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Formylation cluster_stage3 Stage 3: Reduction S1_Start Charge Reactor with Starting Materials S1_React Acid-Catalyzed Cyclization S1_Start->S1_React S1_Workup Neutralization & Extraction S1_React->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product Product 1: 1-Methyl-1H-imidazole-2(3H)-thione S1_Purify->S1_Product S2_React Add Product 1 and React S1_Product->S2_React S2_Start Prepare Vilsmeier Reagent (POCl3 + DMF) S2_Start->S2_React S2_Workup Quench, Hydrolyze & Extract S2_React->S2_Workup S2_Purify Purification S2_Workup->S2_Purify S2_Product Product 2: 5-Formyl Intermediate S2_Purify->S2_Product S3_Start Dissolve Product 2 in Methanol S2_Product->S3_Start S3_React Add NaBH4 and React S3_Start->S3_React S3_Workup Quench & Extract S3_React->S3_Workup S3_Purify Recrystallization S3_Workup->S3_Purify S3_Product Final Product: Target Alcohol S3_Purify->S3_Product

Figure 2: High-level workflow for the proposed synthesis.

Conclusion

This document provides a detailed, plausible, and scalable three-step synthesis route for this compound. By leveraging established and robust chemical reactions—imidazole synthesis, Vilsmeier-Haack formylation, and sodium borohydride reduction—this protocol offers a clear pathway for researchers and drug development professionals to produce this valuable chemical intermediate on a large scale. The provided protocols, data tables, and diagrams are intended to serve as a comprehensive guide for process development and implementation. It is recommended that small-scale trials be conducted to optimize conditions before proceeding to large-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate the successful and high-yield synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct synthesis involves a one-pot reaction of dihydroxyacetone, methylamine, and a thiocyanate salt (such as potassium thiocyanate) in an acidic aqueous medium. This multicomponent reaction leads to the formation of the desired 5-hydroxymethyl-substituted mercaptoimidazole.

Q2: What are the critical starting materials for this synthesis, and what are their roles?

A2: The key starting materials are:

  • Dihydroxyacetone: This serves as the three-carbon backbone for the imidazole ring, providing the carbon atoms at positions 4, 5, and the hydroxymethyl substituent.

  • Methylamine: This reagent provides the nitrogen atom at position 1 of the imidazole ring.

  • Potassium Thiocyanate (or other thiocyanate salts): This provides the sulfur atom and the carbon atom for the 2-mercapto group.

  • Acid (e.g., Hydrochloric Acid): The acid acts as a catalyst to facilitate the cyclization and dehydration steps in the formation of the imidazole ring.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling methylamine and potassium thiocyanate.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious of the exothermic nature of some steps, particularly the addition of acid.

  • Properly handle and dispose of all chemical waste according to institutional guidelines.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and methanol. The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light or with a potassium permanganate stain) will indicate the reaction's progression.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Dihydroxyacetone: Dihydroxyacetone exists as a dimer and can contain impurities that inhibit the reaction. 2. Incorrect pH: The pH of the reaction is critical for the cyclization step. 3. Low Reaction Temperature: The reaction may not proceed to completion at a low temperature. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use freshly purchased, high-purity dihydroxyacetone. Consider pre-dissolving it in the reaction solvent to ensure it is in its monomeric form. 2. Carefully monitor and adjust the pH of the reaction mixture to the optimal acidic range (typically pH 2-4). 3. Increase the reaction temperature to the recommended range (e.g., 80-100°C) and ensure consistent heating. 4. Extend the reaction time and monitor by TLC until the starting materials are consumed.
Formation of Multiple Byproducts 1. Side Reactions of Dihydroxyacetone: Dihydroxyacetone can undergo self-condensation or other side reactions under acidic conditions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products. 3. Overheating: Excessive heat can lead to decomposition of the starting materials or the product.1. Control the rate of addition of dihydroxyacetone to the reaction mixture. Maintain a consistent temperature. 2. Carefully measure and use the correct stoichiometry of the reactants as specified in the protocol. 3. Maintain the reaction temperature within the recommended range and avoid localized overheating.
Product is a Dark Oil or Tar 1. Decomposition: The product or intermediates may have decomposed due to excessive heat or prolonged reaction times. 2. Presence of Polymeric Byproducts: Side reactions can lead to the formation of polymeric materials.1. Reduce the reaction temperature and/or time. 2. Ensure efficient stirring to prevent localized overheating. Consider purifying the crude product via column chromatography.
Difficulty in Product Purification 1. Product is Highly Polar: The hydroxymethyl and mercapto groups make the product highly polar, which can make extraction and chromatography challenging. 2. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.1. Use a more polar solvent system for extraction, such as ethyl acetate/methanol mixtures. For column chromatography, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) will be required. 2. Try a different stationary phase for chromatography (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis. Optimization of reaction conditions may be necessary to improve the yield.

Materials:

  • Dihydroxyacetone (97%)

  • Methylamine hydrochloride

  • Potassium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Methanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine hydrochloride (1.0 eq) and potassium thiocyanate (1.0 eq) in deionized water.

    • Stir the mixture until all solids are dissolved.

    • Carefully add concentrated hydrochloric acid dropwise to adjust the pH to approximately 3.

  • Addition of Dihydroxyacetone:

    • In a separate beaker, dissolve dihydroxyacetone (1.0 eq) in a minimal amount of deionized water.

    • Add the dihydroxyacetone solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction:

    • Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture to pH 7-8 with a solution of sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
6084590
8066595
10047592
12047085

Disclaimer: The data presented in this table is illustrative and intended to guide optimization. Actual results may vary.

Table 2: Illustrative Effect of pH on Yield

pHReaction Time (h)Yield (%)Purity (%)
165088
367296
566093
763585

Disclaimer: The data presented in this table is illustrative and intended to guide optimization. Actual results may vary.

Visualizations

Reaction_Pathway cluster_reactants Reactants Dihydroxyacetone Dihydroxyacetone Intermediate Intermediate Adduct Dihydroxyacetone->Intermediate Methylamine Methylamine Methylamine->Intermediate Thiocyanate Potassium Thiocyanate Thiocyanate->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration H2O H₂O H_plus H⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants 1. Mix Reactants (Dihydroxyacetone, Methylamine HCl, KSCN, H₂O, HCl) start->reactants reaction 2. Heat Reaction (90°C, 4-6h) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Neutralization & Extraction monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification characterization 6. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes check_pH Verify Reaction pH start->check_pH No, yield is good check_purity->check_pH Pure impure Use fresh, high-purity reagents check_purity->impure Impure check_temp Check Reaction Temperature check_pH->check_temp Correct adjust_pH Adjust pH to 2-4 check_pH->adjust_pH Incorrect check_time Increase Reaction Time check_temp->check_time Correct adjust_temp Increase temperature to 80-100°C check_temp->adjust_temp Too Low increase_time Continue reaction and monitor by TLC check_time->increase_time

Caption: Troubleshooting decision tree for addressing low reaction yield.

stability issues and degradation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is influenced by several factors, primarily due to its thiol and imidazole functionalities. Key factors include:

  • Oxidation: The mercapto (thiol) group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of disulfides or various oxidized sulfur species.

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which may lead to ring-opening.[1]

  • Light Exposure (Photolysis): Similar to related thiol-containing compounds, exposure to light, especially UV radiation, can induce degradation.[2][3]

  • Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[4]

  • pH: The stability of the compound can be pH-dependent. The thiol group's ionization state will change with pH, which can affect its reactivity.

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation pathways of the closely related compound methimazole, the primary degradation products are expected to result from oxidation of the sulfur atom and potential hydrolysis of the imidazole ring.[1] The main product of acid hydrolysis is likely impurity C.[2] Oxidation can lead to the formation of a sulfoxide derivative.[1]

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store the compound in a cool, dark, and dry place.[5] Use of airtight containers is advised to protect from environmental moisture.[4] For solutions, refrigeration may not always be the most stable condition and stability studies at various temperatures are recommended.[6]

  • Inert Atmosphere: For long-term storage or for sensitive experiments, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[5]

  • pH Control: Maintain the pH of solutions within a range determined to be optimal for stability, avoiding strongly acidic or basic conditions.

  • Solvent Choice: Use deoxygenated solvents for preparing solutions to minimize oxidation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1][2][3] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated.[7]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

Possible Cause Troubleshooting Step
Oxidation Prepare solutions using deoxygenated solvents. Sparge solvents with an inert gas (nitrogen or argon) before use. Add an antioxidant (use with caution as it may interfere with experiments).
Incorrect pH Measure the pH of the solution. Adjust the pH to a neutral or slightly acidic range, and evaluate stability at different pH values to find the optimum.
Light Exposure Protect the solution from light by using amber vials or covering the container with foil.
High Temperature Prepare and store solutions at controlled room temperature or refrigerated, based on stability data. Avoid exposure to high temperatures.

Issue 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation during experiment Prepare fresh solutions of the compound immediately before each experiment. Monitor the stability of the compound in the assay medium over the time course of the experiment.
Interaction with media components Evaluate the stability of the compound in the specific cell culture or assay media being used. Some components may accelerate degradation.
Formation of active/inactive metabolites The compound may be metabolized by enzymes present in the biological system.[8] Consider the potential for biotransformation and identify any resulting metabolites.

Quantitative Data Summary

The following table summarizes stability data for the related compound methimazole in different conditions. While not specific to this compound, it provides an indication of expected stability.

Formulation/MatrixConcentrationStorage ConditionDurationStabilityReference
0.9% NaCl Infusion Solution0.48 and 0.96 mg/mLRoom temperature, diffuse room light24 hoursPhysicochemically stable[1][9]
PLO Gel Mediflo™30 Pre-Mixed1% and 10%Room temperature, light-resistant containers120 daysRemained within stability criteria[10]
Poloxamer Lecithin OrganogelNot specified25°C ± 2°C / 60% RH ± 5%62 daysConcentration remained above 90%[6]
Poloxamer Lecithin Organogel35°C and 5°C> 62 daysConcentration dropped below 90%[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Studies:

    • Subject the compound to stress conditions to generate degradation products.

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 80°C for 48 hours.[7]

      • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Method Optimization and Validation:

    • Analyze the stressed samples by HPLC.

    • Adjust the mobile phase gradient and other chromatographic parameters to achieve baseline separation of the parent compound and all degradation products.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Visualizations

Signaling Pathway and Degradation Diagrams

cluster_degradation Degradation Pathways Compound (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol Oxidized_Product Oxidized Derivative (e.g., Sulfoxide) Compound->Oxidized_Product Oxidation (O2, H2O2) Hydrolyzed_Product Ring-Opened Product Compound->Hydrolyzed_Product Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of the compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Compound Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Collect Samples at Different Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data End Determine Degradation Rate and Pathway Data->End

Caption: Workflow for conducting a stability study.

cluster_troubleshooting Troubleshooting Logic for Instability Problem Compound Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage Check_pH Measure and Adjust Solution pH Problem->Check_pH Check_Solvent Use Deoxygenated Solvents Problem->Check_Solvent Check_Purity Verify Initial Purity of Compound Problem->Check_Purity Solution Implement Corrective Actions Check_Storage->Solution Check_pH->Solution Check_Solvent->Solution Check_Purity->Solution

Caption: A logical approach to troubleshooting stability issues.

References

Technical Support Center: Purification of Crude (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not polar enough. Since this compound is a polar molecule, consider using more polar solvents. Good starting points are ethanol, methanol, or a mixture of ethanol and water. If the compound is still insoluble, a small amount of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the primary recrystallization solvent to increase solubility. However, be aware that the high boiling points of DMF and DMSO can make solvent removal challenging.

Q2: Oiling out occurs during recrystallization. How can I prevent this?

A2: "Oiling out," where the compound separates as a liquid instead of crystals, happens when the solution is supersaturated or cooled too quickly. To remedy this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure product if available.

Q3: The purity of my recrystallized product is still low. What are the next steps?

A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Perform a second recrystallization. Ensure the first batch of crystals is completely dry before proceeding.

  • Try a different solvent system. The impurity may have similar solubility to your product in the first solvent. Experiment with different polar solvents or solvent mixtures.

  • Pre-treat the crude material. If significant colored impurities are present, you can treat a solution of the crude product with activated charcoal before filtration and recrystallization.

  • Consider an alternative purification method, such as column chromatography, which may be more effective at separating the specific impurities present.

Column Chromatography

Q4: My compound is streaking on the TLC plate and the column. How can I achieve better separation?

A4: Streaking of basic compounds like imidazoles on silica gel (which is acidic) is a common issue. To resolve this:

  • Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.

  • Use a different stationary phase. If streaking persists, consider using neutral or basic alumina as the stationary phase.

Q5: I am not getting good separation between my product and an impurity. What adjustments can I make?

A5: To improve separation (increase the difference in Rf values):

  • Optimize the eluent polarity. If the Rf values are too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). If the Rf values are too low, gradually increase the polarity.

  • Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your target compound, followed by more polar impurities.

  • Ensure proper column packing. An improperly packed column with air bubbles or channels will lead to poor separation.

Q6: How can I visualize my compound on a TLC plate?

A6: this compound may be visualized on a TLC plate using a few methods:

  • UV Light: If the compound has sufficient conjugation, it may be visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots. This method is generally non-destructive.

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the mercapto and alcohol functional groups in your molecule. The compound will appear as a yellow or brown spot on a purple background.

  • Phosphomolybdic Acid Stain: This is a general-purpose stain that can visualize a wide range of organic compounds, typically as green or blue spots upon heating.

Product Stability

Q7: My product seems to be degrading during purification, indicated by the appearance of new spots on the TLC. What could be the cause and how can I prevent it?

A7: The 2-mercapto group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize degradation:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating steps.

  • Use degassed solvents to remove dissolved oxygen.

  • Avoid prolonged exposure to air and light.

  • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during the purification process, although this will need to be removed in a final purification step.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not widely available in the literature, the following table provides general guidelines and typical values for the purification of related polar heterocyclic compounds.

Purification MethodParameterTypical Value/RangeNotes
Recrystallization SolventEthanol, Methanol, Ethanol/WaterChoice depends on impurity profile.
Purity Achieved>98%Can be improved with multiple recrystallizations.
Recovery Yield60-90%Highly dependent on solubility and initial purity.
Column Chromatography Stationary PhaseSilica GelNeutral or basic alumina can be used for highly basic compounds.
EluentDichloromethane/Methanol (e.g., 95:5 to 90:10) with 0.1-1% TriethylamineGradient elution may improve separation.
Purity Achieved>99%Dependent on resolution.
Recovery Yield50-85%Losses can occur due to irreversible adsorption or difficult separation.

Experimental Protocols

1. Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise if needed to achieve full dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

2. Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point could be 5-10% methanol in dichloromethane, with 0.5% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended for better results).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Workflow and Logic Diagrams

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Check Purity Column->Analysis Pure_Product Pure Product (>98%) Analysis->Column Low Purity Analysis->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Logic

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Mass Spectrometry of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3).

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: Understanding the fundamental properties of the analyte is the first step in troubleshooting. Key properties are summarized below.

PropertyValueReference
CAS Number 143122-18-3[1][2]
Molecular Formula C5H8N2OS[1]
Molecular Weight 144.19 g/mol [1]
Appearance Typically a white powder[2]
Melting Point 223-226°C[2]

Q2: I am not seeing the expected molecular ion [M+H]+ at m/z 145.19. What could be the issue?

A2: Several factors could contribute to the absence or low intensity of the expected molecular ion. The thiol group in the molecule is highly reactive and susceptible to modification.

  • Oxidation: The mercapto (-SH) group can be easily oxidized to a disulfide bond, forming a dimer. Look for a peak at approximately m/z 289.37, corresponding to the [2M-2H+H]+ ion of the dimer.

  • Adduct Formation: Depending on the mobile phase and sample matrix, you might observe adducts instead of the protonated molecule. Common adducts to look for are sodium [M+Na]+ (m/z 167.17) and potassium [M+K]+ (m/z 183.27).

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source temperature or using a softer ionization technique if available.

  • Derivatization: Thiol-containing compounds can benefit from derivatization to improve stability and ionization efficiency.[3] Consider using alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide.

Q3: I am observing unexpected peaks in my mass spectrum. How can I identify them?

A3: Unexpected peaks can arise from contamination, degradation, or side reactions.

  • Contaminants: Ensure high-purity solvents and reagents. Common contaminants include polymers (e.g., polyethylene glycol) and plasticizers.

  • Degradation Products: The molecule may degrade, particularly if exposed to light or high temperatures.

  • Solvent Adducts: Peaks corresponding to [M+Solvent+H]+ may be observed. For example, with acetonitrile as a solvent, you might see a peak at m/z 186.22 ([M+ACN+H]+).

Q4: What are the expected fragmentation patterns for this molecule in MS/MS?

A logical workflow for troubleshooting fragmentation issues is outlined below:

References

optimization of reaction conditions for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the established synthetic route for this compound?

A1: The most common and well-documented method is a one-pot reaction based on the Marckwald synthesis. This involves the condensation of dihydroxyacetone, methylamine hydrochloride, and potassium thiocyanate in a suitable solvent system.

Q2: What are the key starting materials and their roles in the synthesis?

A2: The key reactants are:

  • Dihydroxyacetone: Provides the three-carbon backbone for the imidazole ring.

  • Methylamine hydrochloride: Serves as the source of the N1-methyl group and one of the ring nitrogens.

  • Potassium thiocyanate: Acts as the source for the mercapto group (C2-sulfur) and the second ring nitrogen.

Q3: What is the expected yield for this synthesis?

A3: Published procedures report yields around 58% for the synthesis of this compound under specific conditions.[1] Optimization of reaction parameters may lead to variations in the obtained yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A solvent system such as dichloromethane and methanol (e.g., 9:1 v/v) can be used. The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light or with a suitable stain) indicate the progression of the reaction.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equiv.
Dihydroxyacetone90.0842.6 g0.46 mol
Methylamine HCl67.5241.3 g0.6 mol
Potassium Thiocyanate97.1869 g0.7 mol
Acetic Acid60.0554 mL-
1-Butanol74.12340 mL-
Water18.0270 mL-

Procedure:

  • Combine potassium thiocyanate (69 g, 0.7 mol), methylamine HCl (41.3 g, 0.6 mol), and dihydroxyacetone (42.6 g, 0.46 mol) in a reaction vessel.[1]

  • Add a solution of acetic acid (54 mL) and 1-butanol (340 mL).[1]

  • Stir the mixture at room temperature for 60 hours.[1]

  • After the reaction is complete, add water (70 mL) to the reaction mixture to precipitate the product.[1]

  • Filter the precipitate and wash it sequentially with water (200 mL) and then ether (200 mL).[1]

  • Dry the resulting solid at 50-60°C to obtain this compound.[1]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in the Synthesis

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be insufficient.1. Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time if necessary.
2. Suboptimal temperature: The reaction may be sensitive to temperature fluctuations.2. Ensure the reaction is maintained at a consistent room temperature. For analogous reactions, temperatures between 20°C and 70°C have been reported to be effective.[2]
3. Incorrect stoichiometry: The molar ratios of the reactants are critical.3. Carefully verify the molar ratios of the reactants. A patent for a similar synthesis suggests a molar ratio of dihydroxyacetone dimer to amine salt of 0.5-2:1 and thiocyanate to amine salt of 1-3:1.[2]
4. Poor quality of reagents: Degradation or impurities in starting materials can inhibit the reaction.4. Use fresh, high-purity reagents. Dihydroxyacetone, in particular, can exist as a dimer and its purity should be confirmed.
Formation of Multiple Byproducts / Impure Product 1. Side reactions: Competing reaction pathways can lead to the formation of byproducts.1. Optimize the reaction temperature; higher temperatures can sometimes favor side reactions. Ensure the dropwise addition of reagents if applicable to control local concentrations.
2. Oxidation of the mercapto group: The thiol group is susceptible to oxidation, which can lead to disulfide formation or other oxidized species.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
3. Complex reaction mixture: The one-pot nature of the synthesis can lead to a complex mixture of intermediates and byproducts.3. Follow the purification protocol carefully. Column chromatography with a modified eluent may be necessary.
Difficulty in Product Purification 1. Product is an oil or difficult to crystallize: The crude product may not be pure enough to crystallize easily.1. For oily products, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. A patent for a related compound suggests that some mercaptoimidazoles can be oily and difficult to crystallize, necessitating the development of specific crystalline forms.[3][4]
2. Streaking on TLC plate or poor separation in column chromatography: The basicity of the imidazole ring can cause strong interaction with the acidic silica gel.2. For column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve separation and prevent streaking.
3. Ineffective recrystallization: The chosen solvent system may not be optimal for purification.3. Experiment with different solvent systems for recrystallization. Common solvents for imidazole derivatives include methanol, ethanol, or mixtures with water or non-polar solvents like heptane.[3][4][5]

Visual Guides

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification A Combine Reactants: - Dihydroxyacetone - Methylamine HCl - Potassium Thiocyanate B Add Solvents: - Acetic Acid - 1-Butanol A->B C Stir at Room Temperature for 60 hours B->C D Add Water to Precipitate Product C->D E Filter the Precipitate D->E F Wash with Water and Ether E->F G Dry the Product at 50-60°C F->G H Characterize Product (TLC, NMR, MS) G->H I Optional: Further Purification (Recrystallization or Column Chromatography) H->I

Caption: A flowchart of the synthesis process.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Guide for Low Product Yield cluster_causes Potential Causes cluster_solutions Suggested Solutions A Low or No Product Yield B Incomplete Reaction A->B C Suboptimal Temperature A->C D Incorrect Stoichiometry A->D E Poor Reagent Quality A->E F Extend Reaction Time (Monitor with TLC) B->F G Maintain Consistent Room Temperature C->G H Verify Molar Ratios of Reactants D->H I Use Fresh, High-Purity Reagents E->I

Caption: A troubleshooting diagram for low yield issues.

References

Technical Support Center: Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to imidazole-based thiones like this compound?

Q2: What are the most likely byproducts I might encounter in my synthesis?

A2: Based on the chemistry of the closely related methimazole, you can anticipate several classes of byproducts:

  • Oxidation Products: The mercapto group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer, 2,2'-disulfanylbis(1-methyl-1H-imidazole-5-yl)methanol.[4]

  • S-Alkylation/Methylation Products: If a methylating agent is present or if there are reactive intermediates, S-methylation of the thiol group can occur, yielding (1-methyl-2-(methylthio)-1H-imidazol-5-yl)methanol.[4][5]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials or reaction intermediates in your final product.

  • Nitrosamines: Contamination in solvents and raw materials, particularly those containing nitrates or nitrites, can potentially lead to the formation of nitrosamine impurities.[6]

Q3: How can I detect these byproducts in my reaction mixture or purified product?

A3: A combination of modern analytical techniques is recommended for comprehensive impurity profiling:[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities, allowing for their quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information about the separated components, aiding in the identification of unknown byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[7]

Q4: Are there any specific storage conditions to prevent the formation of degradation byproducts?

A4: To minimize the formation of oxidative byproducts, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Refrigeration may also be beneficial to slow down potential degradation pathways.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to byproduct formation during the synthesis of this compound.

Issue 1: Presence of a Higher Molecular Weight Impurity Detected by MS
  • Possible Cause: Formation of the disulfide byproduct, 2,2'-disulfanylbis(1-methyl-1H-imidazole-5-yl)methanol, through oxidation.

  • Troubleshooting Steps:

    • Reaction Environment: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Antioxidants: Consider the addition of a small amount of a compatible antioxidant during workup or purification, if it does not interfere with subsequent steps.

    • Purification: The disulfide is generally less polar than the desired thiol. Utilize chromatographic techniques like flash column chromatography with a suitable solvent gradient to separate the disulfide from the product.

Issue 2: An Impurity with an Additional Methyl Group is Identified
  • Possible Cause: S-methylation of the target molecule to form (1-methyl-2-(methylthio)-1H-imidazol-5-yl)methanol.[4]

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your starting materials and reagents to ensure they are free from contaminating methylating agents.

    • Reaction Control: Carefully control reaction stoichiometry and temperature to avoid unwanted side reactions.

    • Alternative Reagents: If a methylating agent is part of the synthesis, explore alternative reagents that are less prone to over-methylation.

    • Purification: Chromatographic separation should be effective in removing this less polar byproduct.

Issue 3: Complex Mixture of Products Observed by TLC/LC
  • Possible Cause: Incomplete reaction, multiple side reactions, or decomposition of the target compound.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

    • Temperature Control: Maintain strict control over the reaction temperature, as elevated temperatures can often lead to increased byproduct formation.

    • pH Control: The pH of the reaction mixture can be critical. Ensure it is maintained within the optimal range for the desired transformation.

    • Stepwise Purification: Employ a multi-step purification strategy, which may include extraction, crystallization, and chromatography, to isolate the target compound.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Formation Pathway
2,2'-Disulfanylbis(1-methyl-1H-imidazole-5-yl)methanolC10H14N4O2S2286.38Oxidation of the mercapto group
(1-Methyl-2-(methylthio)-1H-imidazol-5-yl)methanolC6H10N2OS158.22S-methylation of the mercapto group
Unreacted Starting MaterialsVariesVariesIncomplete reaction
Nitrosamine ImpuritiesVariesVariesContamination from raw materials/solvents[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation by HPLC

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of mobile phase components).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the starting material, product, and any byproducts.

    • Calculate the relative peak areas to monitor the progress of the reaction and the formation of impurities over time.

Visualizations

Byproduct_Formation_Pathway cluster_main Synthesis of this compound cluster_byproducts Potential Byproduct Formation Starting_Materials Starting Materials (e.g., Aminoacetaldehyde acetal, Methyl isothiocyanate source) Target_Compound This compound Starting_Materials->Target_Compound Desired Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Disulfide Disulfide Byproduct (Oxidation) Target_Compound->Disulfide Oxidizing Conditions S_Methylated S-Methylated Byproduct Target_Compound->S_Methylated Methylating Agent

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow Start Impurity Detected in Product Identify Characterize Impurity (LC-MS, NMR) Start->Identify Hypothesize Hypothesize Formation Pathway Identify->Hypothesize Optimize Optimize Reaction Conditions (Temp, Atmosphere, Reagents) Hypothesize->Optimize Purify Refine Purification Strategy (Chromatography, Crystallization) Hypothesize->Purify End Pure Product Obtained Optimize->End Purify->End

Caption: A logical workflow for troubleshooting impurities.

References

storage and handling recommendations for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3).

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage:

For optimal stability, it is recommended to store this compound in a dry, sealed container.[1]

ParameterRecommendation
Storage Condition Dry, sealed place
Container Tightly closed

Handling:

Due to the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound with the standard precautions for imidazole and thiol-containing compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Hygienic Practices: Wash hands thoroughly after handling.

Troubleshooting Guide

Researchers may encounter various issues during their experiments. This guide provides potential solutions to common problems.

IssuePossible Cause(s)Suggested Solution(s)
Compound Instability - Exposure to air or moisture- Incompatible solvents or reagents- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure all solvents and reagents are anhydrous.- Avoid strong oxidizing or reducing agents unless they are part of the intended reaction.
Poor Solubility - Incorrect solvent choice- Test solubility in a range of solvents (e.g., DMSO, DMF, ethanol, water).- Gentle heating or sonication may aid dissolution.
Inconsistent Experimental Results - Compound degradation- Inaccurate weighing or dispensing- Prepare fresh solutions before each experiment.- Verify the calibration of balances and pipettes.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of this compound?

A1: The molecular formula is C₅H₈N₂OS, and the molecular weight is approximately 144.20 g/mol .[2]

Q2: Are there any known incompatible materials?

A2: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases, which are generally reactive with thiol and imidazole groups.

Q3: How can I confirm the purity of my sample?

A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Several suppliers indicate the availability of these analytical documents.[1]

Experimental Protocols

Currently, there are no detailed, publicly available experimental protocols that specifically utilize this compound. Researchers should develop their own protocols based on the specific requirements of their experiments, taking into account the general properties of imidazole and thiol compounds. A general workflow for a hypothetical experiment is outlined below.

Experimental_Workflow General Experimental Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring workup Work-up reaction_monitoring->workup purification Purification workup->purification analysis Analysis purification->analysis

Caption: A generalized workflow for a chemical reaction involving this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting an unexpected experimental outcome.

Troubleshooting_Logic Troubleshooting Logic Flow start Unexpected Result check_purity Verify Compound Purity start->check_purity check_stability Assess Compound Stability check_purity->check_stability If pure check_conditions Review Experimental Conditions check_stability->check_conditions If stable check_equipment Check Equipment Calibration check_conditions->check_equipment If correct resolve Problem Resolved check_equipment->resolve If calibrated

Caption: A flowchart outlining the decision-making process for troubleshooting experimental issues.

References

Technical Support Center: Characterization of 2-Mercapto-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-mercapto-1-methyl-1H-imidazole (and its derivatives).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing 2-mercapto-1-methyl-1H-imidazole derivatives?

The main challenges stem from the inherent chemical properties of these molecules, including:

  • Thione-Thiol Tautomerism: These compounds exist in a dynamic equilibrium between the thione (=S) and thiol (-SH) forms. This can lead to complex spectroscopic data and affect their reactivity and chromatographic behavior. The equilibrium is often influenced by the solvent, pH, and temperature.[1]

  • Chemical Stability: While more stable than their selenium analogs, these sulfur-containing compounds can be susceptible to oxidation, especially the thiol tautomer, which can form disulfides.

  • Chromatographic Behavior: The basic nature of the imidazole ring can lead to undesirable interactions with silica-based HPLC columns, resulting in poor peak shapes (e.g., tailing).[2]

  • Spectroscopic Complexity: The presence of tautomers and the potential for proton exchange of the N-H proton can lead to broad or unexpected signals in NMR spectra.[3][4]

Q2: My ¹H NMR spectrum shows a very broad peak for the N-H proton. Is this normal?

Yes, a broad N-H proton signal is a common feature in the NMR spectra of imidazole derivatives. This broadening is typically due to:

  • Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as trace amounts of water, or as part of the tautomerization process.[3][4]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to broadening of adjacent proton signals.

To confirm the identity of an N-H peak, you can perform a D₂O shake experiment. Adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum will result in the disappearance of the N-H signal due to proton-deuterium exchange.[3]

Q3: Why do I see more aromatic signals in my NMR spectrum than expected?

The presence of extra aromatic signals can be attributed to the thione-thiol tautomerism. Since the electronic environment of the imidazole ring differs between the thione and thiol forms, each tautomer can give rise to a distinct set of signals. The relative integration of these signals can provide an estimate of the tautomeric ratio in the given solvent and conditions.[4] In some cases, particularly with 2-phenyl substituted imidazoles, fast tautomerization can lead to poor resolution in ¹³C NMR spectra, even causing some signals from the imidazole ring to be undetectable in solution.[5]

Q4: I am having trouble getting a clean mass spectrum. What are some common issues?

For sulfur-containing heterocyclic compounds like these, common mass spectrometry issues include:

  • Formation of Adducts: You may observe ions corresponding to your molecule plus sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.[6][7]

  • Fragmentation: The imidazole ring is relatively stable, so fragmentation may not be extensive. Common fragmentation pathways involve the loss of small molecules from substituents.[8] For 2-mercapto-1-methyl-1H-imidazole, fragmentation with the removal of the sulfur atom has been observed.[9]

  • Ionization Efficiency: The choice of ionization technique is crucial. Electrospray ionization (ESI) is commonly used, but for less polar derivatives, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more effective, especially for sulfur-containing species.[10][11]

Troubleshooting Guides

Guide 1: HPLC Analysis

Problem: Poor Peak Shape (Tailing or Fronting)

HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is mobile phase pH at least 2 units away from analyte pKa? start->check_pH adjust_pH Adjust pH to < 2.4 or > 7.9 for Methimazole (pKa ~4.4-5.9). check_pH->adjust_pH No check_column Is the column old, contaminated, or damaged? check_pH->check_column Yes end_good Symmetrical Peak Achieved adjust_pH->end_good wash_column Perform a thorough column wash with a strong solvent. check_column->wash_column Possibly replace_column Replace the column. check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No wash_column->end_good replace_column->end_good dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_overload->end_good No dilute_sample->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Use an end-capped column, a column with a different stationary phase (e.g., polymer-based), or adjust the mobile phase pH.The basic imidazole nitrogen can interact with acidic residual silanol groups on silica-based columns, causing peak tailing.[2] Operating at a pH at least 2 units away from the analyte's pKa minimizes this by ensuring the analyte is fully protonated or deprotonated.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's cleaning protocol). If the problem persists, replace the guard column or the analytical column.Strongly retained impurities from previous injections can build up on the column, creating active sites that interact with the analyte.[12]
Sample Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape, often fronting.[12]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad or split peaks.

Problem: Split Peaks

Potential Cause Recommended Solution Explanation
Contamination at Column Inlet Reverse and flush the column (if permissible by the manufacturer). Replace the guard column.Particulates or strongly adsorbed compounds at the head of the column can create a channel, causing the sample to travel through two different paths.
Column Void Replace the column.A void or channel in the column packing material can lead to a split flow path for the analyte.
Co-elution of Isomers/Impurities Modify the mobile phase composition, gradient, or temperature to improve resolution. Consider a different column chemistry.A split peak might actually be two closely eluting compounds, such as tautomers that are slowly interconverting on the chromatographic timescale, or a closely related impurity.[12]
Injector Malfunction Ensure the injector needle is not partially blocked and that the injection volume is accurate.A faulty autosampler can introduce the sample in a way that leads to a split peak.[13]
Guide 2: NMR Spectroscopy

Problem: Unexpected or Broad Peaks

Potential Cause Recommended Solution Explanation
Presence of Tautomers Run spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and at different temperatures.The thione-thiol equilibrium is solvent-dependent. Changing the solvent can shift the equilibrium, helping to identify the signals corresponding to each tautomer. Variable temperature NMR can help distinguish between static isomers and species in dynamic exchange.[14]
N-H Proton Exchange Perform a D₂O shake experiment. The N-H signal will disappear.This is a definitive way to identify exchangeable N-H (and O-H or S-H) protons.[3]
Poor Shimming Re-shim the instrument.An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad and distorted.[3]
Paramagnetic Impurities Filter the NMR sample through a small plug of celite or silica.Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
Guide 3: Mass Spectrometry

Problem: No or Low Signal Intensity

Potential Cause Recommended Solution Explanation
Inappropriate Ionization Source If using ESI with low signal, try APCI or APPI, especially for less polar derivatives.ESI is inefficient for nonpolar compounds. APCI and APPI are better suited for a wider range of polarities and can be more effective for sulfur-containing compounds.[11]
Suboptimal Source Parameters Optimize key ESI parameters: capillary voltage (3–5 kV for positive mode), nebulizer gas pressure, and desolvation temperature (250–450°C).[15]Each compound has optimal conditions for ionization. A systematic optimization of source parameters can significantly enhance signal intensity.[15][16]
Sample Concentration Prepare a dilution series to find the optimal concentration.If the sample is too dilute, the signal will be weak. If too concentrated, ion suppression can occur, also leading to a weaker signal.[17]
Gas Leaks Check for leaks in the gas supply lines and connections.Leaks in the nebulizing or drying gas can lead to an unstable spray and poor ionization, resulting in loss of sensitivity.[7]

Data Presentation

Table 1: Comparative Performance of HPLC Methods for Methimazole Quantification
Parameter HPLC-UV LC-MS/MS Source
Linearity Range 0.5 - 20 µg/mL1 - 1000 ng/mL[10]
Limit of Detection (LOD) ~0.17 µg/mL0.004 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL1 ng/mL[10]
Accuracy (% Recovery) 98 - 102%95 - 105%[2]
Precision (%RSD) < 2%< 15%[2]
Selectivity Susceptible to interferenceHighly selective[3]

Experimental Protocols

Protocol 1: General Characterization Workflow

Characterization_Workflow start Synthesized & Purified Derivative hplc HPLC-UV/MS (Purity & MW Check) start->hplc nmr NMR Spectroscopy (¹H, ¹³C, HSQC) start->nmr ftir FT-IR Spectroscopy (Functional Groups) start->ftir ms High-Resolution MS (Elemental Composition) hplc->ms analysis Data Analysis & Structure Elucidation nmr->analysis ms->analysis ftir->analysis tautomer_study Tautomerism Study (VT-NMR, UV-Vis) analysis->tautomer_study If tautomerism is suspected final Complete Characterization analysis->final tautomer_study->final

Caption: A general workflow for the characterization of novel derivatives.

Protocol 2: Sample Preparation for ¹H NMR Analysis
  • Sample Weighing: Accurately weigh 2-10 mg of the purified derivative into a clean, dry vial.[18]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). DMSO-d₆ is often useful as it can slow down the exchange of N-H protons, sometimes resulting in sharper signals.

  • Dissolution: Add 0.6-0.8 mL of the deuterated solvent to the vial.[18] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the sample depth is at least 4-5 cm.[18]

  • Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard solution. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.[19]

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification, solvent, and date.[18]

Protocol 3: Investigating Thione-Thiol Tautomerism by UV-Vis Spectroscopy
  • Stock Solution: Prepare a stock solution of the compound in a non-polar solvent where the thiol form is expected to predominate (e.g., cyclohexane or dioxane).

  • Solvent Series: Prepare a series of solutions of the same concentration in solvents of increasing polarity (e.g., chloroform, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 220-450 nm).

  • Data Analysis:

    • The thiol tautomer typically shows a π-π* transition at a shorter wavelength (below 300 nm).[17][19]

    • The thione tautomer exhibits an additional n-π* transition of the C=S group at a longer wavelength (often between 300 and 400 nm).[17][19]

    • Observe the shift in the equilibrium by comparing the relative intensities of these absorption bands across the solvent series. An increase in the intensity of the longer-wavelength band indicates a shift towards the thione form in more polar solvents.

Protocol 4: Sample Preparation for ESI-MS
  • Initial Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]

  • Dilution: Take an aliquot (e.g., 100 µL) of this stock solution and dilute it with 1 mL of a solvent mixture compatible with the LC mobile phase, typically a combination of methanol, acetonitrile, or water. The final concentration should be in the range of 10-100 µg/mL.[13]

  • Additives: To promote ionization in positive mode, add a small amount of an acid (e.g., 0.1% formic acid). For negative mode, a weak base (e.g., 0.1% ammonium hydroxide) can be used.

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent blockages in the MS system.[13]

  • Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw cap and septum.[13]

Visualizations

Thione [label=<

Thione Form

];

Thiol [label=<

Thiol Form

];

Thione -> Thiol [label="Equilibrium"]; }

Caption: Thione-thiol tautomeric equilibrium in 2-mercapto-1-methyl-1H-imidazole.

References

Technical Support Center: (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS: 143122-18-3).

Disclaimer: Detailed literature on the specific impurity profile of this compound is limited. The information provided is based on established chemical principles for related 2-mercaptoimidazole and benzimidazole structures and is intended to serve as a practical guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

Impurities can arise from several sources throughout the manufacturing process. These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.

  • Side Reactions: Unintended reactions can occur in parallel to the main reaction, creating by-products.

  • Incomplete Reactions: Residual unreacted starting materials or intermediates remaining in the final product.

  • Degradation: The final compound may degrade if exposed to harsh conditions like extreme pH, high temperatures, light, or oxygen.

  • Reagents and Solvents: Residuals from reagents, catalysts, or solvents used during synthesis or purification.

Q2: What is the most common process-related impurity to expect?

For 2-mercapto-heterocyclic compounds, the most common impurity is the disulfide dimer . The mercapto group (-SH) is susceptible to oxidation, especially when exposed to air (oxygen), which can couple two molecules of the desired product together. Oxidation can occur during the reaction, workup, or storage.[1]

Q3: How does the stability of this compound affect its purity?

The stability of the compound is critical for maintaining high purity. Key factors include:

  • Oxidative Stability: As mentioned, the mercapto group can be readily oxidized. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating or prolonged storage.[2]

  • Thermal Stability: While the melting point is high (223-226°C), prolonged exposure to elevated temperatures during synthesis or drying can lead to degradation.[3]

  • pH Stability: Imidazole compounds can be sensitive to degradation under strongly acidic or basic conditions.[4] It is important to control the pH during aqueous workup steps.

Troubleshooting Guide

Q4: My HPLC analysis shows a significant impurity peak. How can I identify and eliminate it?

  • Initial Identification: The most probable major impurity is the disulfide oxidation product. This dimer will have a molecular weight of approximately double the parent compound and will likely be less polar, resulting in a longer retention time in reversed-phase HPLC. LC-MS analysis is the most effective method for confirming its identity.

  • Prevention: To minimize its formation, conduct the reaction and workup under an inert atmosphere. Degas all solvents before use.

  • Removal: The disulfide impurity can often be removed through careful recrystallization or column chromatography.

Q5: The final product is off-white or yellow instead of white. What is the cause and solution?

  • Cause: Discoloration is typically due to trace-level oxidation by-products or polymeric impurities formed during the synthesis.

  • Solution: Perform a recrystallization step using a suitable solvent (e.g., methanol, ethanol, or water-alcohol mixtures).[5] Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Ensure the solution is filtered while hot to prevent premature crystallization of the product.

Q6: I am experiencing product streaking during silica gel column chromatography. How can I resolve this?

  • Cause: The imidazole ring is basic, which can lead to strong, non-ideal interactions with the acidic surface of silica gel, causing the product to "streak" down the column rather than eluting as a sharp band.[4]

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and lead to much-improved peak shape and separation.[4]

Q7: How can I effectively remove unreacted starting materials from my final product?

  • Primary Method: Recrystallization is the most common and effective method for removing starting materials, which usually have different solubility profiles than the final product.

  • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures. Perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and their mixtures to identify the optimal system.

Data Presentation

Table 1: Potential Impurities and Mitigation Strategies

Impurity TypePotential Structure/DescriptionLikely SourcePrevention & Minimization Strategy
Oxidation Product Disulfide-linked dimerAir exposure during reaction, workup, or storageUse inert atmosphere (N₂/Ar); degas solvents; add antioxidants in small quantities if compatible.[1][2]
Starting Materials Unreacted precursorsIncomplete reactionOptimize reaction time, temperature, and stoichiometry; ensure efficient mixing.
Side-Reaction Products Isomers or products from alternative cyclizationNon-optimized reaction conditionsControl temperature carefully; ensure slow addition of reagents.
S-Alkylated Product Thioether derivativeReaction with alkylating agents (if present)Ensure complete removal of any alkylating agents used in preceding steps.[1]

Table 2: Recommended Analytical Methods for Purity Control

MethodPurposeTypical Parameters
HPLC (Reversed-Phase) Purity determination and quantification of impurities.Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% formic acid or ammonium formate bufferDetection: UV at ~215 nm[6]
LC-MS Identification of unknown impurities.Couples HPLC separation with a mass spectrometer to determine the molecular weight of impurity peaks.
¹H NMR Spectroscopy Structural confirmation and detection of impurities.Dissolve sample in a suitable deuterated solvent (e.g., DMSO-d₆). Impurity peaks can be identified and quantified relative to the main product signals.
FTIR Spectroscopy Functional group identification.Can confirm the presence of key functional groups (e.g., -SH, -OH, imidazole ring) and detect major structural changes.[1]

Experimental Protocols

Protocol 1: General Purification by Recrystallization

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, water) at room temperature and upon heating. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.

  • Dissolution: Transfer the crude product to an appropriately sized flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material with stirring.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (approx. 1-2% w/w) and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute this stock solution further with the 50:50 mixture to a final concentration of ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL of the prepared sample solution and integrate the peak areas to determine the purity by area percent.

Visualizations

cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Purification Cycle cluster_final Final Product synthesis Chemical Synthesis workup Aqueous Workup / Crude Isolation synthesis->workup analysis Purity Analysis (HPLC) workup->analysis decision Purity > 99%? analysis->decision purify Purification (Recrystallization or Chromatography) decision->purify No final_qc Final QC & Release decision->final_qc Yes purify->analysis Re-analyze

Caption: Workflow for Impurity Minimization.

start Low Purity Detected by HPLC q1 Is there one major impurity peak? start->q1 a1_yes Likely Disulfide Dimer (Oxidation Product) q1->a1_yes Yes q2 Are there multiple small impurity peaks? q1->q2 No sol1 Action: 1. Re-run synthesis under N₂/Ar. 2. Purify via recrystallization. 3. Confirm with LC-MS. a1_yes->sol1 a2_yes Possible Side Reactions or Degradation q2->a2_yes Yes sol2 Action: 1. Review reaction temp & time. 2. Check starting material purity. 3. Purify via column chromatography. a2_yes->sol2 reactant (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol (Molecule 1) product Disulfide Dimer Impurity reactant->product reactant2 (2-mercapto-1-methyl-1H- imidazol-5-yl)methanol (Molecule 2) reactant2->product oxidant [O] (e.g., Air) oxidant->product -2H⁺, -2e⁻

References

Validation & Comparative

comparative analysis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antithyroid Thioimidazole Derivatives

A detailed guide for researchers on the therapeutic potential and mechanistic insights of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and related thioimidazole compounds.

Introduction

This compound is a derivative of the 2-mercapto-1-methylimidazole core structure. While specific experimental data for this particular compound is limited in publicly available literature, a robust comparative analysis can be constructed by examining its structural analogues, which are well-characterized antithyroid agents. This guide provides a comparative analysis of key thioimidazole derivatives: Methimazole (MMI), its prodrug Carbimazole (CBZ), and the related thionamide, Propylthiouracil (PTU). These compounds are central to the management of hyperthyroidism, and their comparative pharmacology offers valuable insights for drug development. The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2]

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of Methimazole, Carbimazole, and Propylthiouracil, providing a basis for their comparative evaluation.

Table 1: Pharmacokinetic Properties

ParameterMethimazole (MMI)Carbimazole (CBZ)Propylthiouracil (PTU)
Bioavailability 80-95%Rapidly & completely converted to MMI[3]80-95%
Protein Binding Virtually non-protein-bound[3]N/A (prodrug)~80%[3]
Plasma Half-life 3-6 hours[3][4][5]N/A (rapid conversion to MMI)[6]1-2 hours[3][4]
Metabolism HepaticCompletely converted to MMI in vivo[3][6][7]Hepatic
Excretion Less than 10% excreted unchanged in urine[3]N/ALess than 10% excreted unchanged in urine[3]

Table 2: Clinical Efficacy and Dosing

ParameterMethimazole (MMI)Carbimazole (CBZ)Propylthiouracil (PTU)
Potency ~10 times more potent than PTU[8]Equipotent to MMI on a molar basis[5]Less potent than MMI
Typical Initial Dose 10-40 mg once daily[8]20-40 mg once daily[7]100-600 mg divided into 2-3 daily doses[4][8]
Time to Euthyroidism Generally more rapid than PTU[8][9]Similar to MMISlower than MMI[8][9]
Dosing Frequency Once daily[4]Once dailyMultiple times per day[4]

Table 3: Adverse Effects

Adverse EffectMethimazole (MMI) / Carbimazole (CBZ)Propylthiouracil (PTU)
Agranulocytosis ~0.3% incidence~0.3% incidence
Hepatotoxicity Lower riskHigher risk (Boxed warning)[4]
Congenital Anomalies Higher risk in 1st trimester[10][11]Lower risk in 1st trimester[10][11]
Vasculitis Can occurCan occur
Pruritus/Rash CommonCommon

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Thioimidazole derivatives exert their therapeutic effect by inhibiting thyroid peroxidase (TPO), the enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[2][12] Propylthiouracil has an additional mechanism of action; it can inhibit the peripheral conversion of T4 to the more active T3.[2][3]

G cluster_thyroid_follicle Thyroid Follicular Cell cluster_bloodstream Bloodstream cluster_drugs Antithyroid Drugs I_uptake Iodide Uptake I_oxidation Iodide Oxidation (TPO) I_uptake->I_oxidation Iodination Iodination of Thyroglobulin (TPO) I_oxidation->Iodination Coupling Coupling of Iodotyrosines (TPO) Iodination->Coupling Hormone_release Thyroid Hormone (T4, T3) Release Coupling->Hormone_release T4_peripheral T4 Hormone_release->T4_peripheral T3_peripheral T3 T4_peripheral->T3_peripheral Peripheral Conversion MMI Methimazole (MMI) Carbimazole MMI->I_oxidation Inhibits MMI->Iodination Inhibits MMI->Coupling Inhibits PTU Propylthiouracil (PTU) PTU->I_oxidation Inhibits PTU->Iodination Inhibits PTU->Coupling Inhibits PTU->T4_peripheral Inhibits Conversion G cluster_workflow TPO Inhibition Assay Workflow start Prepare Serial Dilutions of Test Compound & Control step1 Add TPO, AUR, and Test Compound to Plate start->step1 step2 Initiate Reaction with H₂O₂ step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure Fluorescence step3->step4 step5 Calculate % Inhibition step4->step5 end Determine IC50 Value step5->end

References

Comparative Analysis of the Biological Activity of Synthesized (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential biological activities of the synthesized compound, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Due to the absence of published data for this specific molecule, its performance is benchmarked against its close structural analog, Thiamazole (Methimazole), and other relevant mercapto-containing heterocyclic compounds. The experimental data presented for the synthesized compound is hypothetical and serves as a template for its biological validation.

Antithyroid Activity: Thyroperoxidase Inhibition

Thiamazole is a clinically established antithyroid agent that functions by inhibiting thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] Given the structural similarity, this compound is hypothesized to exhibit similar activity.

Table 1: Comparison of Thyroperoxidase Inhibitory Activity

CompoundIC50 (µM)Inhibition TypeReference Compound
This compoundHypothetical DataTo be determinedThiamazole
Thiamazole (Methimazole)0.1 - 1.0Competitive-
Propylthiouracil (PTU)1.0 - 10.0Non-competitive-

Experimental Protocol: Thyroperoxidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of TPO.

  • Reagents and Materials:

    • Human or porcine thyroperoxidase (TPO)

    • Iodide solution (e.g., potassium iodide)

    • Hydrogen peroxide (H₂O₂)

    • Tyrosine or a suitable substrate

    • Test compound and reference inhibitor (Thiamazole)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing TPO, iodide, and tyrosine in the assay buffer.

    • Add varying concentrations of the test compound or reference inhibitor.

    • Initiate the reaction by adding H₂O₂.

    • Monitor the formation of oxidized iodine or the iodination of tyrosine spectrophotometrically.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Mechanism of Action: Thyroid Hormone Synthesis

Thiamazole inhibits the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][4]

G cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation TPO Thyroperoxidase (TPO) Thyroglobulin Thyroglobulin (TG) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 T3 MIT->T3 Coupling T4 T4 DIT->T4 Coupling Test_Compound This compound Test_Compound->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis.

Antioxidant Activity

Mercapto-containing compounds are known for their antioxidant properties, acting as free radical scavengers.[1][5] This activity is crucial for mitigating oxidative stress implicated in various diseases.

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference Compound
This compoundHypothetical DataAscorbic Acid
2-Mercaptobenzimidazole15.0 ± 0.5Ascorbic Acid
Ascorbic Acid5.0 ± 0.2-

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

    • Test compound and reference antioxidant (Ascorbic Acid)

    • Methanol

    • Spectrophotometer

  • Procedure:

    • Prepare a solution of the test compound in methanol at various concentrations.

    • Add the test solution to the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

G cluster_workflow DPPH Assay Workflow start Prepare DPPH Solution mix Mix DPPH and Test Compound start->mix prepare_samples Prepare Test Compound Solutions prepare_samples->mix incubate Incubate (30 min, dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Enzyme Inhibition: Tyrosinase

Mercapto-containing compounds have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, by chelating copper ions at the active site.[5] This makes them potential agents for treating hyperpigmentation disorders.

Table 3: Comparison of Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Reference Compound
This compoundHypothetical DataKojic Acid
2-Mercaptobenzimidazole analog 40.06 ± 0.01Kojic Acid
Kojic Acid16.67 ± 0.5-

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase.

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-DOPA or L-tyrosine as a substrate

    • Test compound and reference inhibitor (Kojic Acid)

    • Assay buffer (e.g., phosphate buffer, pH 6.8)

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor.

    • Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

G cluster_melanogenesis Melanogenesis Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Test_Compound This compound Test_Compound->Tyrosinase Inhibition

Caption: Inhibition of the Melanogenesis Pathway.

Antimicrobial Activity

Imidazole and benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities.[6][7][8] The synthesized compound is therefore a candidate for evaluation against various bacterial and fungal strains.

Table 4: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
This compoundHypothetical DataHypothetical DataHypothetical Data
2-Mercaptobenzothiazole derivative 2e3.12>100ND
Ciprofloxacin (Reference)0.25 - 1.00.015 - 1.0NA
Fluconazole (Reference)NANA0.25 - 8.0

ND: Not Determined; NA: Not Applicable

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Reagents and Materials:

    • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare a serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • Determine the MIC by visual inspection for the lowest concentration that inhibits growth.

Disclaimer: The information provided in this guide for this compound is for illustrative purposes and is based on the activities of structurally related compounds. Experimental validation is required to determine the actual biological profile of the synthesized molecule.

References

Comparative Analysis of Antithyroid Drug Cross-Reactivity: A Focus on Methimazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of antithyroid drugs, with a primary focus on methimazole (also known as thiamazole). The compound of interest, (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, is a known metabolite of methimazole. Due to a lack of direct cross-reactivity studies on this specific metabolite, this guide will focus on the cross-reactivity of the parent drug, methimazole, and other thionamide antithyroid agents such as propylthiouracil (PTU) and carbimazole. Understanding the potential for cross-reactivity is crucial for researchers, scientists, and drug development professionals in predicting adverse drug reactions and developing more specific therapeutic agents.

Methimazole is a widely used medication for the treatment of hyperthyroidism.[1][2] It functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones T3 and T4.[1][3] Carbimazole is a prodrug that is converted in the body to its active form, methimazole.[4] Propylthiouracil is another thionamide antithyroid drug with a similar mechanism of action.[4]

Clinical observations have revealed instances of cross-reactivity among these drugs, where a patient allergic to one may also exhibit sensitivity to another.[5][6][7][8] This is often attributed to their structural similarities.[8] Such cross-reactivity can manifest as various adverse reactions, including skin rashes, urticaria, and in rare cases, more severe conditions like vasculitis and hepatotoxicity.[5][6][9][10]

Quantitative Data on Antithyroid Drug Cross-Reactivity

Drug Combination Observed Cross-Reactivity Manifestations Reported Incidence
Methimazole & PropylthiouracilYesSkin rash, urticaria, vasculitis, hepatotoxicity[5][6][9]Up to 50% of patients with a hypersensitivity to one may react to the other.[6]
Methimazole & CarbimazoleYesUrticaria[8]High, as carbimazole is a prodrug of methimazole.[4]

Experimental Protocols

The evaluation of cross-reactivity for small molecules like antithyroid drugs typically involves a combination of clinical observation and in vitro immunological assays.

1. Clinical Observation and Case Studies:

This is the most common method for identifying cross-reactivity between structurally related drugs.

  • Protocol:

    • A patient is administered an initial antithyroid drug (e.g., methimazole).

    • Upon development of an adverse reaction (e.g., skin rash, fever), the initial drug is discontinued.

    • After resolution of the adverse reaction, a structurally similar alternative drug (e.g., propylthiouracil) is administered.

    • The patient is closely monitored for the recurrence of similar adverse reactions.

    • Recurrence of symptoms upon administration of the alternative drug is indicative of cross-reactivity.

2. Immunoassays (Hypothetical Application):

While specific immunoassay data for antithyroid drug cross-reactivity is not widely published, the general principles of these assays can be applied. Competitive immunoassays are often used to determine the cross-reactivity of a substance with an antibody raised against a specific target molecule.

  • Principle: The assay measures the ability of a test compound (e.g., a methimazole metabolite) to compete with a labeled form of the target drug (e.g., methimazole) for binding to a limited number of specific antibodies.

  • General Protocol:

    • Antibodies specific to the primary drug (e.g., methimazole) are immobilized on a solid phase (e.g., microplate well).

    • A known concentration of the labeled primary drug is mixed with varying concentrations of the test compound (the potential cross-reactant).

    • This mixture is added to the antibody-coated wells and incubated.

    • After incubation, the wells are washed to remove unbound components.

    • The amount of labeled drug bound to the antibodies is measured.

    • A decrease in the signal from the labeled drug in the presence of the test compound indicates competition and therefore cross-reactivity.

  • Data Analysis: The cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the primary drug and the test compound that cause a 50% inhibition of the maximum signal.

Visualizations

Antithyroid_Drug_Metabolism_and_Action cluster_metabolism Drug Metabolism cluster_action Mechanism of Action Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Drug) Carbimazole->Methimazole Metabolic Conversion Metabolite This compound (Metabolite) Methimazole->Metabolite Metabolism Methimazole_action Methimazole Thyroid_Peroxidase Thyroid Peroxidase Thyroid_Hormone Thyroid Hormones (T3, T4) Thyroid_Peroxidase->Thyroid_Hormone Synthesizes Methimazole_action->Thyroid_Peroxidase Inhibits

Caption: Metabolism of carbimazole to methimazole and its subsequent action.

Cross_Reactivity_Pathway cluster_drugs Structurally Similar Antithyroid Drugs Methimazole Methimazole Immune_System Patient's Immune System Methimazole->Immune_System Initial Sensitization Propylthiouracil Propylthiouracil Propylthiouracil->Immune_System Subsequent Exposure (Cross-reacts due to structural similarity) Adverse_Reaction Adverse Reaction (e.g., Rash, Vasculitis) Immune_System->Adverse_Reaction Triggers

Caption: Proposed mechanism of cross-reactivity between antithyroid drugs.

While direct experimental data on the cross-reactivity of this compound is currently unavailable, the well-documented cross-reactivity between its parent drug, methimazole, and other thionamides like propylthiouracil provides valuable insight. The structural similarities between these compounds are the likely basis for the observed clinical cross-sensitivities. This underscores the importance of considering the potential for cross-reactivity when developing new therapeutic agents that are structurally related to existing drugs with known hypersensitivity profiles. Further research, including in vitro immunoassays, would be beneficial to quantify the cross-reactivity of methimazole metabolites and to better predict and manage adverse drug reactions in patients requiring antithyroid therapy.

References

comparing the efficacy of different synthesis routes for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two distinct routes for its synthesis: a one-pot condensation reaction and a multi-step approach starting from 1-methyl-1H-imidazole-5-carbaldehyde. The comparison includes detailed experimental protocols, a quantitative summary of the reaction parameters, and visual diagrams of the synthetic workflows.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between factors such as overall yield, reaction time, availability of starting materials, and ease of purification. The two methods presented here offer different advantages and disadvantages that should be considered based on the specific needs of the laboratory and the desired scale of production.

ParameterRoute 1: One-Pot CondensationRoute 2: Multi-Step Synthesis from 1-methyl-1H-imidazole-5-carbaldehyde
Starting Materials Dihydroxyacetone, Methylamine Hydrochloride, Potassium Thiocyanate1-methyl-1H-imidazole-5-carbaldehyde, n-Butyllithium, Sulfur, Sodium Borohydride
Overall Yield 58%Not explicitly reported for the full sequence, but individual step yields are generally high.
Number of Steps 13
Reaction Time 60 hoursApproximately 8-10 hours (excluding workup and purification between steps)
Key Reagents Acetic acid, 1-Butanoln-Butyllithium, Dry THF, Sulfur powder, Methanol
Purification Filtration and washingColumn chromatography may be required after each step.

Route 1: One-Pot Condensation Synthesis

This approach offers the advantage of simplicity, combining three commercially available starting materials in a single reaction vessel to construct the desired imidazole ring with the required functional groups in one step.

Experimental Protocol

A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine hydrochloride (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml). The reaction mixture is stirred at room temperature for 60 hours. Following the reaction period, 70 ml of water is added to the mixture, leading to the precipitation of the product. The precipitate is then collected by filtration and washed sequentially with water (200 ml) and ether (200 ml). The resulting solid is dried at 50-60°C to yield this compound.

G cluster_0 Route 1: One-Pot Condensation Dihydroxyacetone Dihydroxyacetone Reaction One-Pot Reaction (Room Temp, 60h) Dihydroxyacetone->Reaction Methylamine_HCl Methylamine HCl Methylamine_HCl->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Solvents Acetic Acid, 1-Butanol Solvents->Reaction Precipitation Precipitation with Water Reaction->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Product This compound Filtration_Washing->Product

Caption: Workflow for the one-pot synthesis of this compound.

Route 2: Multi-Step Synthesis from 1-methyl-1H-imidazole-5-carbaldehyde

This synthetic route provides a more controlled, stepwise approach to the target molecule. It begins with a pre-formed N-methylated imidazole aldehyde and sequentially introduces the mercapto group and reduces the aldehyde to the corresponding alcohol. This method may offer advantages in terms of purification and the potential for diversification at each step.

Experimental Protocol

Step 1: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde

Imidazole-5-carboxaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like DMF. The reaction is typically stirred at room temperature until completion, followed by an appropriate workup and purification to yield 1-methyl-1H-imidazole-5-carbaldehyde.

Step 2: Introduction of the Mercapto Group

To a solution of 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at -78°C, followed by the addition of elemental sulfur. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-mercapto-1-methyl-1H-imidazole-5-carbaldehyde, is extracted and purified.

Step 3: Reduction of the Aldehyde

The 2-mercapto-1-methyl-1H-imidazole-5-carbaldehyde is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 equivalents) is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure, and the aqueous residue is extracted to yield the final product, this compound, which can be further purified by column chromatography if necessary.

G cluster_1 Route 2: Multi-Step Synthesis Start 1-methyl-1H-imidazole-5-carbaldehyde Lithiation Lithiation with n-BuLi Start->Lithiation Sulfurization Reaction with Sulfur Lithiation->Sulfurization Intermediate 2-mercapto-1-methyl-1H-imidazole-5-carbaldehyde Sulfurization->Intermediate Reduction Reduction with NaBH4 Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. The one-pot condensation offers operational simplicity and a reasonable yield, making it suitable for large-scale production where minimizing the number of synthetic steps is a priority. In contrast, the multi-step synthesis provides greater control over the introduction of functional groups and may be preferred when higher purity is required or when analogs with variations at the 2- and 5-positions are desired. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

A Comparative Guide to Analytical Standards for Thiamazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical standard for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and its prominent alternative, Methimazole (also known as Thiamazole). The selection of a suitable analytical standard is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document aims to facilitate an informed decision by presenting available data, outlining a detailed analytical methodology, and visualizing key workflows.

Introduction to the Compounds

This compound is a derivative of methimazole and a potential metabolite or related substance of interest in pharmaceutical research. Methimazole is an anti-thyroid drug used to treat hyperthyroidism.[1] Accurate quantification of these compounds is essential for pharmacokinetic, metabolism, and stability studies.

Comparison of Analytical Standards

The choice of an analytical standard is often dictated by its availability, purity, and the extent of its characterization. While this compound is available from several suppliers, Methimazole is widely accessible as a certified reference material (CRM) from major pharmacopoeias and chemical suppliers, offering a higher level of assurance in its quality and traceability.

Table 1: General Properties and Availability
PropertyThis compoundMethimazole (Thiamazole)
CAS Number 143122-18-3[2]60-56-0
Molecular Formula C5H8N2OS[2]C4H6N2S
Molecular Weight 144.19 g/mol [2]114.17 g/mol
Typical Purity ≥98%[2]≥99% (often available as a Certified Reference Material)
Availability Research chemical suppliers[3]Major chemical suppliers, Pharmacopoeias (USP, EP)
Documentation Basic product information, potential for NMR/HPLC data upon request[2]Comprehensive Certificate of Analysis with detailed purity, impurity profile, and analytical methods.
Table 2: Analytical Performance and Method Availability
Performance MetricThis compoundMethimazole (Thiamazole)
Published HPLC Methods Limited to no specific public methods found.Numerous validated HPLC methods are available in the scientific literature.
Published LC-MS/MS Methods No specific public methods found.Widely available, highly sensitive, and validated LC-MS/MS methods for various biological matrices.
Linearity Data Not publicly available.Well-documented linearity in the ng/mL to µg/mL range for LC-MS/MS methods.
Stability Data Not publicly available.Stability in various matrices and conditions has been reported in published studies.

Experimental Protocol: A General LC-MS/MS Method

The following protocol is a representative method for the quantification of Thiamazole and can be adapted for this compound. Method development and validation would be required for the latter.

Objective: To quantify the concentration of the analyte in a given matrix (e.g., plasma, tissue homogenate) using a robust and sensitive LC-MS/MS method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4]

  • Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Precipitation Add Precipitation Solution (Acetonitrile/Methanol + IS) Sample->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

standard_selection start Start: Need for an Analytical Standard availability Is a Certified Reference Material (CRM) available? start->availability purity Is the purity well-characterized with a comprehensive CoA? availability->purity Yes select_research Select the research chemical (this compound) availability->select_research No methods Are validated analytical methods readily available? purity->methods Yes purity->select_research No select_crm Select the CRM (e.g., Methimazole) methods->select_crm Yes methods->select_research No validate Extensive in-house validation required select_research->validate

Caption: Decision tree for selecting an analytical standard.

Conclusion

For quantitative analytical studies requiring high accuracy and traceability, a Certified Reference Material is the preferred choice. Based on the currently available information, Methimazole (Thiamazole) stands out as a superior analytical standard due to its widespread availability as a CRM, extensive characterization, and the wealth of published, validated analytical methods.

While This compound is available as a research chemical and may be suitable for exploratory studies, its use in quantitative applications would necessitate significant in-house method development and validation to establish its performance characteristics. Researchers should carefully consider the requirements of their specific application when selecting the most appropriate analytical standard.

References

A Comparative Guide to (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol and its Analogs in Thyroid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a derivative of the well-established antithyroid drug methimazole. Due to the limited availability of peer-reviewed data on this specific methanol derivative, this document focuses on the known biological activities, experimental data, and established protocols of its parent compound, methimazole, and other relevant analogs. This guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel antithyroid agents.

Introduction to this compound and its Analogs

This compound, also known as 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a chemical entity with the CAS number 143122-18-3, a molecular formula of C₅H₈N₂OS, and a molecular weight of 144.19 g/mol .[1] While its specific biological activities are not extensively documented in peer-reviewed literature, its structural similarity to methimazole suggests potential activity as a thyroid hormone synthesis inhibitor.

Methimazole (1-methyl-1H-imidazole-2-thiol) is a widely used antithyroid drug for the treatment of hyperthyroidism, including Graves' disease.[2][3] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][4] This guide will use methimazole and its analogs as a benchmark for comparison.

Comparative Biological Activities

While direct comparative studies involving this compound are not available, research on methimazole and its derivatives provides insights into the structure-activity relationships of this class of compounds.

A study on a selenium analog of methimazole (MSeI) demonstrated that it inhibits lactoperoxidase (LPO), a related enzyme to TPO, through a different mechanism than methimazole. MSeI acts by reducing H₂O₂, leading to reversible inhibition, whereas methimazole causes irreversible inactivation of the enzyme.[5] This suggests that modifications to the core methimazole structure can significantly alter the mechanism of action. The presence of a selenol moiety was found to be crucial for the inhibitory activity of the selenium analogs.[5]

Other 2-mercaptoimidazole derivatives have been investigated for a range of biological activities beyond antithyroid effects, including antimicrobial and antifungal properties.[6][7] This highlights the potential for this chemical scaffold in various therapeutic areas.

Data Presentation: A Comparative Overview

The following tables summarize key data for methimazole and a notable analog. The absence of data for this compound is indicative of the current research gap.

Table 1: In Vitro Efficacy of Methimazole and its Selenium Analog

CompoundTarget EnzymeAssayIC₅₀Mechanism of InhibitionReference
MethimazoleThyroid Peroxidase (TPO)TPO Inhibition AssayData not specifiedIrreversible Inactivation[5]
MSeI (Selenium Analog)Lactoperoxidase (LPO)LPO Inhibition AssayData not specifiedReversible Inhibition (H₂O₂ reduction)[5]

Table 2: In Vivo Effects of Methimazole in Rodent Models

Animal ModelDosageDurationKey FindingsReference
Rat15-60 mg/day (divided doses)Not specifiedRestoration of normal thyroid function[2]
RatNot specified24 hours21% of dose excreted unchanged in urine[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are established protocols for evaluating the antithyroid activity of compounds like this compound, using methimazole as a reference.

Synthesis of this compound

A synthesis protocol for 5-hydroxymethyl-1-methyl-2-thio-imidazole, which is an alternative name for the target compound, has been described in the literature.[9] The synthesis involves the reaction of dihydroxyacetone with potassium thiocyanate and methylamine hydrochloride in a solution of acetic acid and 1-butanol.[9]

Protocol:

  • A mixture of potassium thiocyanate (0.7 mol), methylamine HCl (0.6 mol), and dihydroxyacetone (0.46 mol) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml).

  • The mixture is stirred at room temperature for 60 hours.

  • Water (70 ml) is added to the reaction mixture, leading to the formation of a precipitate.

  • The precipitate is filtered, washed with water and then ether, and dried at 50-60°C.[9]

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the key enzyme in thyroid hormone synthesis.

Protocol:

  • Prepare thyroid microsomal fractions (a source of TPO) from porcine or bovine thyroid glands.

  • The assay mixture contains the microsomal preparation, the test compound at various concentrations, iodide, and a suitable substrate (e.g., L-tyrosine).

  • The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • The rate of iodide oxidation or tyrosine iodination is measured, often spectrophotometrically.

  • The inhibitory activity of the test compound is calculated relative to a control without the inhibitor.

In Vivo Assessment of Antithyroid Activity in Rodents

Animal models are essential for evaluating the physiological effects of potential antithyroid drugs.

Protocol:

  • Induction of Hyperthyroidism (Optional): Hyperthyroidism can be induced in rats or mice by administering L-thyroxine.

  • Drug Administration: The test compound is administered to the animals, typically orally (gavage or in drinking water) or via injection, over a defined period. A control group receives the vehicle, and a positive control group receives a known antithyroid drug like methimazole.

  • Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout the study.

  • Hormone Level Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of thyroid hormones (T4 and T3) and thyroid-stimulating hormone (TSH) using ELISA or radioimmunoassay.

  • Histopathological Analysis: The thyroid glands are collected, weighed, and examined histologically to assess changes in follicular cell size, colloid content, and overall morphology.

Visualizations

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis within the thyroid follicular cell and highlights the point of inhibition by methimazole and its potential analogs.

Thyroid_Hormone_Synthesis Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine TG Thyroglobulin (TG) TG_lumen TG TG->TG_lumen Exocytosis TG_I Iodinated TG T3_T4_TG T3/T4 on TG T3_T4_TG->TG_I Endocytosis Iodine->TG_lumen Iodination Coupling Coupling TG_lumen->Coupling Coupling->T3_T4_TG Methimazole This compound & Analogs Methimazole->TPO Inhibition Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (TPO Inhibition Assay) start->in_vitro in_vivo In Vivo Studies (Rodent Model) in_vitro->in_vivo Active compounds data_analysis Data Analysis (Hormone Levels, Histology) in_vivo->data_analysis conclusion Conclusion on Antithyroid Activity data_analysis->conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-1-methyl-1H-imidazole Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-mercapto-1-methyl-1H-imidazole (methimazole) analogs and related benzimidazole derivatives. The primary focus is on their potent inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis, with additional context provided by the antithyroid activity of methimazole analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutic agents.

Introduction

2-Mercapto-1-methyl-1H-imidazole and its bioisosteres, such as 2-mercaptobenzimidazole, are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. The presence of the mercapto group is crucial for the biological function of many of these compounds, often acting as a metal-chelating moiety in enzyme active sites. This guide synthesizes experimental data to elucidate the key structural features governing the potency and selectivity of these analogs.

Comparative Biological Activity: Tyrosinase Inhibition

Recent studies have highlighted the exceptional tyrosinase inhibitory potential of 2-mercaptobenzimidazole (2-MBI) and 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives. These compounds are significantly more potent than the commonly used skin-lightening agent, kojic acid. The following tables summarize the in vitro inhibitory activity of these analogs against mushroom tyrosinase.

Table 1: Tyrosinase Inhibitory Activity of 2-Mercaptobenzimidazole (2-MBI) Analogs
Compound IDSubstituent(s)Monophenolase IC50 (µM)Diphenolase IC50 (µM)Reference
Kojic Acid -16.8 ± 1.519.52 ± 0.68[1]
1 None0.75 ± 0.050.15 ± 0.00[1]
2 5-Methyl0.16 ± 0.020.74 ± 0.02[1]
3 5,6-Dimethyl0.76 ± 0.030.74 ± 0.04[1]
4 5-Chloro0.06 ± 0.010.13 ± 0.01[1]
5 5-Methoxy0.18 ± 0.010.75 ± 0.03[1]
6 5-Benzoyl0.10 ± 0.010.02 ± 0.01[1]
7 5-Nitro0.14 ± 0.010.06 ± 0.00[1]
8 5-Fluoro0.19 ± 0.020.12 ± 0.01[1]
9 4-Methyl0.53 ± 0.030.23 ± 0.01[1]
10 5-Cyano0.11 ± 0.010.04 ± 0.00[1]
Structure-Activity Relationship of 2-MBI Analogs

The data in Table 1 reveals several key SAR trends for the tyrosinase inhibitory activity of 2-MBI analogs:

  • Importance of the 2-Mercapto Group : The 2-mercapto substituent is essential for activity. Benzimidazoles lacking this group lose their tyrosinase inhibitory properties, suggesting it coordinates with the copper ions in the enzyme's active site.[1]

  • Effect of Substituents on the Benzene Ring :

    • Position : Substitution at the 5-position generally leads to higher potency compared to substitution at the 4-position.

    • Electronic Effects : Electron-withdrawing groups (EWGs) at the 5-position, such as chloro, benzoyl, nitro, and cyano, tend to result in more potent inhibitors than electron-donating groups (EDGs) like methyl and methoxy.[1] For instance, the 5-benzoyl substituted analog 6 is the most potent diphenolase inhibitor (IC50 = 0.02 µM), being approximately 970-fold more active than kojic acid.[1] The 5-chloro substituted analog 4 is the most potent monophenolase inhibitor (IC50 = 0.06 µM).[1]

    • Steric Effects : The addition of a second methyl group at the 6-position (analog 3 ) decreases the monophenolase inhibitory activity compared to the 5-methyl analog 2 .[1]

Table 2: Tyrosinase Inhibitory Activity of 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) Derivatives
Compound IDSubstituent(s)L-tyrosine IC50 (µM)L-DOPA IC50 (µM)Reference
Kojic Acid -17.8723.53[2]
1 None4.056.57[2]
3 5,6-Dimethyl4.9613.92[2]
7 5-Nitro11.2329.85[2]
8 5-Fluoro6.8414.21[2]
10 5-Cyano16.5228.31[2]
Structure-Activity Relationship of 2-MMBI Derivatives

The introduction of a methylene spacer between the benzimidazole core and the mercapto group in 2-MMBI derivatives also yields potent tyrosinase inhibitors, with several analogs being more active than kojic acid.[2] These compounds are also proposed to act by chelating the copper ions in the tyrosinase active site.[2]

Comparative Biological Activity: Antithyroid Effects

Methimazole (2-mercapto-1-methyl-1H-imidazole) is a well-known antithyroid drug used in the treatment of hyperthyroidism.[3] Its mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[3]

SAR studies on methimazole and its analogs have revealed the following:

  • Methyl Substituent : The presence of the methyl group on the imidazole ring is important for the antithyroid activity of carbimazole (a prodrug of methimazole) and related compounds.[1]

  • Thione vs. Selone : Replacing the sulfur atom of the thione group (C=S) with selenium (C=Se) to create selenium analogs can alter the compound's properties. Selones are more polarized and exist predominantly in their zwitterionic form.[3]

  • Prodrugs : The introduction of an ethoxycarbonyl group, as in carbimazole, creates a prodrug that prevents oxidation to the disulfide and reduces the zwitterionic character.[1]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory effect of test compounds on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[4][5]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds and positive control (e.g., Kojic acid)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. Keep on ice.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare fresh.

    • Dissolve test compounds and kojic acid in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and kojic acid in the sodium phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Plate Setup:

    • Test Wells: Add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • Positive Control Wells: Add 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of the tyrosinase solution.

    • Negative Control Well (No Inhibitor): Add 60 µL of sodium phosphate buffer and 20 µL of the tyrosinase solution.

    • Blank Well: Add 80 µL of sodium phosphate buffer.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume in each well should be 100 µL.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

Signaling Pathway and Experimental Workflow

Melanin_Synthesis_Inhibition Melanin Synthesis Pathway and Inhibition cluster_pathway Melanogenesis cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanins Melanins Dopaquinone->Melanins Spontaneous reactions 2-MBI_Analog 2-Mercaptobenzimidazole Analog Tyrosinase Tyrosinase 2-MBI_Analog->Tyrosinase Inhibits by Cu2+ chelation

Caption: Melanin synthesis pathway and the inhibitory action of 2-MBI analogs on tyrosinase.

SAR_Workflow Structure-Activity Relationship (SAR) Workflow Compound_Synthesis Synthesis of 2-MBI Analogs Biological_Screening Tyrosinase Inhibition Assay Compound_Synthesis->Biological_Screening Data_Analysis IC50 Determination and SAR Analysis Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

References

Benchmarking (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol Against Known Thyroid Peroxidase Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a metabolite of the known anti-thyroid drug methimazole, against established inhibitors and a representative activator of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones and a primary target for therapeutic intervention in thyroid disorders.[1][2][3][4] The data and protocols presented herein are intended to serve as a comprehensive resource for researchers investigating novel modulators of thyroid function.

Comparative Analysis of TPO Modulation

The inhibitory and activating potential of this compound was assessed and compared with the well-characterized TPO inhibitors, methimazole (MMI) and propylthiouracil (PTU).[1][2][3] Additionally, a hypothetical TPO activator is included to provide a broad comparative context. The relative potency of each compound is summarized below, with inhibitory activity expressed as the half-maximal inhibitory concentration (IC50).

CompoundClassIC50 (µM)% Activation (at 10 µM)
This compound Test Compound8.5Not Applicable
Methimazole (MMI)Known Inhibitor2.3Not Applicable
Propylthiouracil (PTU)Known Inhibitor15.7Not Applicable
TSH-mimetic peptideHypothetical ActivatorNot Applicable+ 45%

Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the known relative potencies of established TPO inhibitors.

Signaling Pathway: Thyroid Hormone Synthesis

Thyroid peroxidase plays a crucial role in two key steps of thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine molecules to form thyroxine (T4) and triiodothyronine (T3).[1][2][5] The diagram below illustrates this pathway and the inhibitory action of the benchmarked compounds.

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell cluster_colloid Follicular Lumen (Colloid) I_blood Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell Pendrin Pendrin I_cell->Pendrin Efflux I_colloid Iodide (I⁻) Pendrin->I_colloid TG_synthesis Thyroglobulin (Tg) Synthesis TG_vesicle Tg Vesicle TG_synthesis->TG_vesicle Exocytosis TG_colloid Thyroglobulin (Tg) TG_vesicle->TG_colloid Exocytosis TPO Thyroid Peroxidase (TPO) I_colloid->TPO Substrate I2 Iodine (I₂) TPO->I2 Oxidation T3_T4 T3 and T4 on Tg TPO->T3_T4 Coupling I2->TG_colloid Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) TG_colloid->MIT_DIT Organification MIT_DIT->TPO Substrate Inhibitors This compound Methimazole Propylthiouracil Inhibitors->TPO

Caption: Thyroid hormone synthesis pathway and the inhibitory point of action.

Experimental Protocols

The following protocols detail the methodology for assessing the inhibitory or activating effects of test compounds on thyroid peroxidase. The primary method described is the Amplex® UltraRed (AUR) fluorescent assay, a sensitive and high-throughput compatible method.[3][5]

Preparation of Reagents
  • TPO Source: Commercially available recombinant human TPO or thyroid microsomes prepared from rat thyroid glands.[3][6]

  • Assay Buffer: 200 mM Potassium Phosphate Buffer (pH 7.4).

  • Amplex® UltraRed (AUR) Stock Solution: 10 mM in DMSO.

  • Hydrogen Peroxide (H₂O₂) Stock Solution: 30 mM in distilled water.

  • Test Compounds: Stock solutions of this compound, methimazole, and propylthiouracil prepared in DMSO (e.g., 10 mM). Serial dilutions are then made in DMSO.

TPO Inhibition Assay Workflow (Amplex® UltraRed Method)

The experimental workflow for the TPO inhibition assay is outlined in the diagram below.

TPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_plate Prepare 384-well plate add_compounds Dispense test compounds, positive controls (MMI, PTU), and vehicle control (DMSO) to wells prep_plate->add_compounds prep_reagents Prepare serial dilutions of test compounds in DMSO prep_reagents->add_compounds prep_enzyme Dilute TPO enzyme in assay buffer add_enzyme Add diluted TPO enzyme to all wells except no-enzyme control prep_enzyme->add_enzyme prep_substrate Prepare AUR/H₂O₂ working solution add_substrate Add AUR/H₂O₂ working solution to all wells to initiate reaction prep_substrate->add_substrate add_compounds->add_enzyme pre_incubate Pre-incubate for 15 minutes at room temperature add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate for 30 minutes at 37°C, protected from light add_substrate->incubate read_plate Measure fluorescence (Ex: 530-560 nm, Em: ~590 nm) incubate->read_plate calc_inhibition Calculate percent inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot dose-response curve (% Inhibition vs. log[Compound]) calc_inhibition->plot_curve calc_ic50 Determine IC50 value using non-linear regression plot_curve->calc_ic50

Caption: Experimental workflow for the Amplex® UltraRed TPO inhibition assay.

Assay Procedure in a 384-Well Plate Format
  • Compound Plating: Add 1 µL of each test compound dilution, positive controls (MMI, PTU), and vehicle control (DMSO) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 25 µL of diluted TPO enzyme solution to each well, except for the no-enzyme control wells which receive assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the AUR/H₂O₂ working solution to all wells to start the enzymatic reaction. The final concentrations in a 51 µL reaction volume should be optimized, but typical ranges are 5-10 µM AUR and 15-30 µM H₂O₂.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength between 530-560 nm and an emission wavelength of approximately 590 nm.[1][5]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal of the no-enzyme control wells from all other wells.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

For potential activators, the percent activation can be calculated as: % Activation = 100 * ((Signal_compound - Signal_vehicle) / Signal_vehicle)

This guide provides a framework for the comparative benchmarking of this compound. The detailed protocols and structured data presentation are designed to facilitate reproducible and robust evaluation of its potential as a modulator of thyroid peroxidase activity.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative analysis of methodologies for confirming the structure of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, this guide will leverage data from closely related structures and compare the definitive power of X-ray crystallography with other widely used spectroscopic techniques.

Introduction to this compound

This compound is a substituted imidazole containing a mercapto and a hydroxymethyl group. Such heterocyclic scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate structural elucidation is paramount to understanding its chemical reactivity, potential intermolecular interactions, and ultimately its mechanism of action.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for X-ray crystallography involves the following steps:

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement a Synthesized Compound b Solvent Evaporation/ Vapor Diffusion a->b c Single Crystal b->c d Mount Crystal c->d f Diffraction Pattern d->f e X-ray Source e->d g Detector f->g h Electron Density Map g->h i Structural Model h->i j Refinement i->j k Final Structure j->k

Figure 1: General workflow for single-crystal X-ray diffraction.
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques like slow evaporation or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which an initial molecular model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.

Case Study: X-ray Structure of a Related Compound

While the crystal structure for this compound is not available, studies on similar molecules like 2-mercapto-1-tert-butylimidazole provide valuable insights. The analysis of its crystal structure reveals key details about the thione tautomer's dominance in the solid state and the nature of intermolecular hydrogen bonding.

Alternative Structural Characterization Methods

In the absence of single crystals or as a complementary approach, several spectroscopic techniques are employed to deduce the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve Compound in Deuterated Solvent b Place in NMR Spectrometer a->b c Apply Magnetic Field & Radiofrequency Pulses b->c d Detect Signal c->d e Fourier Transform d->e f Phase & Baseline Correction e->f g NMR Spectrum f->g

Figure 2: Workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

ir_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Prepare KBr Pellet or Nujol Mull b Place in IR Spectrometer a->b c Irradiate with IR Radiation b->c d Detect Transmitted Radiation c->d e Generate IR Spectrum d->e

Figure 3: Workflow for IR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

ms_workflow cluster_sample Sample Introduction cluster_analysis Analysis cluster_output Data Output a Inject Sample b Ionization a->b c Mass Analyzer b->c d Detector c->d e Mass Spectrum d->e

A Comparative Analysis of the Reactivity of 2-Mercaptobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Mercaptobenzimidazole (MBI) and its derivatives are versatile heterocyclic compounds with a wide range of applications, including in medicinal chemistry as antimicrobial and anticancer agents, and in industrial settings as corrosion inhibitors.[1][2][3][4][5][6][7][8][9][10] The reactivity of the MBI core, particularly at the sulfur and nitrogen atoms, allows for the synthesis of a diverse library of derivatives with tailored properties. This guide provides a comparative study of the key reactions of 2-mercaptobenzimidazole derivatives, supported by experimental data and detailed protocols.

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thiol and thione forms.[1] This duality in its structure is fundamental to its reactivity, allowing it to react at either the sulfur or nitrogen atoms.[1]

S-Alkylation Reactions

S-alkylation is a common and extensively studied reaction of 2-mercaptobenzimidazole, leading to the formation of 2-(alkylthio)benzimidazoles. These reactions are typically carried out by treating MBI with various alkyl halides in the presence of a base.[1][11] A kinetic study on the S-alkylation of MBI with allyl bromide in a two-phase medium demonstrated that the reaction is significantly enhanced by the presence of a base like potassium hydroxide and a phase-transfer catalyst.[11][12] Notably, selective S-alkylation can be achieved over N-alkylation by using a limited amount of the alkylating agent at a low alkaline concentration.[11]

EntryAlkylating AgentCatalyst/BaseSolvent SystemReaction TimeYield (%)Reference
1Allyl BromideKOH / TBAOHCH2Cl2 / H2ONot SpecifiedHigh Conversion[11][12]
21-BromotetradecaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]
3Ethyl-2-chloroacetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]
42-Chloroacetic acidPotassium HydroxideAbsolute Ethanol4 hoursNot Specified[3]

Experimental Protocol: S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide [11][12]

  • Materials: 2-Mercaptobenzimidazole (MBI), allyl bromide, potassium hydroxide (KOH), tetrabutylammonium hydroxide (TBAOH), dichloromethane (CH2Cl2), water.

  • Procedure:

    • A mixture of 2.00 g of MBI, 0.4 g of KOH, and 0.2 g of TBAOH catalyst is prepared in a two-phase solvent system of 50 mL of CH2Cl2 and 50 mL of H2O.

    • 1.00 g of allyl bromide is added to the mixture.

    • The reaction is stirred at 1000 rpm at 30 °C.

    • The progress of the reaction is monitored by tracking the conversion of allyl bromide.

S_Alkylation_Pathway MBI 2-Mercaptobenzimidazole (Thiol-Thione Tautomers) Product 2-(Alkylthio)benzimidazole MBI->Product S-alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., KOH) Base->MBI Deprotonation

Diagram 1: S-Alkylation of 2-Mercaptobenzimidazole.

Oxidation Reactions

The oxidation of 2-mercaptobenzimidazole and its derivatives leads to different products depending on the oxidizing agent and reaction conditions. Oxidation of MBI itself can yield the corresponding disulfide, while the oxidation of S-alkylated derivatives (thioethers) typically produces sulfones.[1][14]

EntrySubstrateOxidizing AgentReaction TimeProductReference
12-MercaptobenzimidazoleHydrogen Peroxide1-2 hoursDisulfide[1][14]
2Thioether derivativesHydrogen Peroxide1-2 hoursSulfone[1][14]

Experimental Protocol: Oxidation of 2-Mercaptobenzimidazole to Disulfide [1][14]

  • Materials: 2-Mercaptobenzimidazole, hydrogen peroxide.

  • Procedure:

    • 2-Mercaptobenzimidazole is treated with hydrogen peroxide.

    • The mixture is stirred at room temperature for 1-2 hours.

    • The resulting disulfide product is then isolated.

Oxidation_Pathway cluster_mbi Oxidation of MBI cluster_thioether Oxidation of Thioether MBI 2-Mercaptobenzimidazole Disulfide Disulfide Derivative MBI->Disulfide H2O2 Thioether 2-(Alkylthio)benzimidazole Sulfone Sulfone Derivative Thioether->Sulfone H2O2 Cycloaddition_Workflow start Start: Reactants (2-Mercaptobenzimidazole, 2-bromo-1,3-diketones) conventional Conventional Conditions (DCM or Solvent-free) start->conventional visible_light Visible Light Irradiation start->visible_light product_conventional N/S-Difunctionalized Benzimidazole conventional->product_conventional product_visible_light Benzimidazo[2,1-b]thiazole ([3+2] Cycloaddition Product) visible_light->product_visible_light

References

Safety Operating Guide

Proper Disposal of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol was not found. The following disposal procedures are based on the general hazards associated with mercaptans and imidazole compounds, as well as standard laboratory chemical waste disposal practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The safe and compliant disposal of this compound is essential to protect laboratory personnel and the environment. This compound, containing both a mercaptan and an imidazole functional group, requires careful handling due to its potential hazards, including a strong, unpleasant odor and irritant properties.[1][2] This guide provides a step-by-step protocol for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.

    • Body Protection: A fully buttoned laboratory coat is required. For potential splashes, a chemical-resistant apron is recommended.

    • Respiratory Protection: If working with fine powders or outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[3]

  • Engineering Controls:

    • All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure and control its potent odor.[1][4]

    • An emergency eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [4]

Step 1: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is fundamental to safe and compliant disposal. This compound waste should be categorized as a non-halogenated organic waste containing sulfur.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be compatible with the chemical and have a secure, sealable lid.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Stench").[5]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

Step 2: Waste Collection

  • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid waste container.

  • Liquid Waste: Collect pure forms and solutions of this compound in a designated, leak-proof liquid waste container with a secure cap.

Step 3: On-site Storage

Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area while awaiting pickup. This area should be away from direct sunlight, heat, and sources of ignition.[4]

Step 4: Final Disposal

The final disposal of this compound must be managed by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.

  • Professional Disposal: The licensed hazardous waste vendor will transport the waste for final disposal. The recommended method for the destruction of mercaptan and imidazole-containing compounds is high-temperature incineration.[7]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol, ethanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[5]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.

Quantitative Data Summary
PropertyMercaptansImidazole
Odor Strong, disagreeableAmine-like
Primary Hazards Flammable, stenchCorrosive, harmful if swallowed
Incompatibilities Strong oxidizing agents, acids, basesStrong oxidizers, acids, acid anhydrides, acid chlorides[6]
Primary Disposal Route Incineration[7]Incineration
Experimental Protocols

The disposal procedures outlined above are based on established protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for similar compounds and general chemical safety manuals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound Waste ppe_check Wear Appropriate PPE? (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood? ppe_check->fume_hood Yes stop_improper_handling STOP! Consult Supervisor and EHS ppe_check->stop_improper_handling No waste_collection Collect Waste in a Designated, Labeled Container fume_hood->waste_collection Yes fume_hood->stop_improper_handling No segregation Segregate from Incompatible Materials? waste_collection->segregation storage Store in a Secure Hazardous Waste Area segregation->storage Yes segregation->stop_improper_handling No ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (High-Temperature Incineration) ehs_contact->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.